Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Description
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Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-8(11)10(7,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
KWPAZRVDEVDEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C1(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, a valuable β-keto ester intermediate in organic synthesis. The document details a robust synthetic protocol via the intramolecular Dieckmann condensation of diethyl 3,3-dimethyladipate, offering insights into the mechanistic underpinnings and critical experimental parameters. Furthermore, a comprehensive analytical characterization of the title compound is presented, including detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a summary of its key physicochemical properties. This guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex molecular architectures where this versatile building block is a key precursor.
I. Introduction: The Significance of a Versatile Building Block
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a cyclic β-keto ester that holds significant potential as a versatile intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and fragrances. The presence of a five-membered ring, a ketone, and an ester functional group within a compact, gem-dimethylated scaffold provides a rich platform for a variety of chemical transformations. The acidic α-hydrogen situated between the two carbonyl functionalities allows for facile enolate formation, opening up a plethora of possibilities for alkylation, acylation, and other carbon-carbon bond-forming reactions. This guide aims to provide a comprehensive and practical overview of the synthesis and detailed characterization of this important molecule.
II. Synthesis Methodology: The Dieckmann Condensation
The most direct and efficient route to ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is the intramolecular Dieckmann condensation of diethyl 3,3-dimethyladipate. This reaction, a cornerstone of cyclic β-keto ester synthesis, involves the base-catalyzed intramolecular cyclization of a diester.[1][2] The gem-dimethyl group at the 3-position of the adipate precursor sterically directs the cyclization to favor the formation of the desired five-membered ring.
The mechanism of the Dieckmann condensation proceeds through several key steps:[2][3]
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups of diethyl 3,3-dimethyladipate to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Ring Closure and Elimination: This intramolecular attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting alcohol (ethanol), and is therefore deprotonated by the ethoxide base. This final, essentially irreversible deprotonation step drives the reaction to completion.
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Experimental Protocol
The following protocol is adapted from established procedures for Dieckmann condensations of similar substrates.[4]
Materials:
-
Diethyl 3,3-dimethyladipate
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
-
Anhydrous ethanol (EtOH) or Anhydrous Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene. Alternatively, sodium metal (1.1 equivalents) can be dissolved in anhydrous ethanol to generate sodium ethoxide in situ.
-
Addition of Diester: Diethyl 3,3-dimethyladipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.
-
Quenching: The reaction mixture is cooled to 0 °C in an ice bath, and the reaction is carefully quenched by the slow addition of aqueous hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are then washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate as a colorless to pale yellow oil.
III. Comprehensive Characterization
A thorough characterization of the synthesized ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is crucial for confirming its identity and purity. The following sections detail the expected analytical data.
A. Physical Properties
The physical properties of the title compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | To be determined experimentally |
| Refractive Index | To be determined experimentally |
| Solubility | Soluble in most organic solvents, sparingly soluble in water. |
B. Spectroscopic Data
The structural elucidation of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is achieved through a combination of spectroscopic techniques. The expected data is presented below, based on the analysis of structurally similar compounds.[5]
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.0 | Singlet (s) | 1H | -CO-CH -CO₂Et |
| ~2.4 | Multiplet (m) | 2H | -CO-CH₂ -C(CH₃)₂- |
| ~2.0 | Multiplet (m) | 2H | -CH₂-CH₂ -C(CH₃)₂- |
| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |
| ~1.1 | Singlet (s) | 6H | -C(CH₃ )₂- |
2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~61 | -OC H₂CH₃ |
| ~58 | -CO-C H-CO₂Et |
| ~40 | -C (CH₃)₂- |
| ~35 | -CO-C H₂-C(CH₃)₂- |
| ~30 | -CH₂-C H₂-C(CH₃)₂- |
| ~25 | -C(C H₃)₂ |
| ~14 | -OCH₂C H₃ |
3. Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1180 | Strong | C-O stretch (ester) |
4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular ion) |
| 155 | [M - C₂H₅]⁺ |
| 139 | [M - OC₂H₅]⁺ |
| 111 | [M - CO₂C₂H₅]⁺ |
IV. Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate via the Dieckmann condensation. The provided experimental protocol, coupled with a comprehensive set of expected characterization data, serves as a valuable resource for researchers and scientists in the field of organic synthesis. The versatile nature of this β-keto ester makes it a key building block for the construction of more complex and biologically relevant molecules, and a thorough understanding of its synthesis and properties is paramount for its successful application in drug discovery and development.
V. References
-
Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. Retrieved from [Link]
-
Dieckmann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, May 26). Dieckmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Fiveable. (2025, August 15). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Singh, G., & Totton, E. L. (1981). The reaction of ethyl cinnamate with sodium. Journal of Organic Chemistry, 46(12), 2533-2536.
-
Totton, E. L., et al. (1965). The Reaction of Ethyl Cinnamate with Sodium. II. The Structure of the Dimeric Product. Journal of Organic Chemistry, 30(11), 3869-3872.
Sources
- 1. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established spectroscopic principles and data from structurally related analogs to provide a detailed and predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By understanding the influence of the gem-dimethyl group and the cyclopentanone framework, researchers can confidently identify and characterize this molecule.
Molecular Structure and Key Features
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate possesses a compact and functionalized scaffold. The cyclopentanone ring is substituted with a gem-dimethyl group at the C2 position, a ketone at C3, and an ethyl carboxylate group at C1. This combination of a β-keto ester and a sterically hindered quaternary center presents unique spectroscopic signatures.
Caption: Molecular structure of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Synthesis Approach
The synthesis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be envisioned through the alkylation of a β-keto ester. A plausible synthetic route would involve the Dieckmann condensation of a suitable diethyl adipate derivative, followed by methylation. A more direct approach would be the methylation of ethyl 2-oxocyclopentanecarboxylate.
Experimental Protocol: Synthesis via Alkylation
-
Enolate Formation: To a solution of ethyl 2-oxocyclopentanecarboxylate in an aprotic solvent such as anhydrous tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C to form the enolate.
-
Methylation: Add methyl iodide (CH₃I) to the enolate solution. The reaction is typically stirred at room temperature until completion. A second equivalent of base and methyl iodide would be required for the second methylation.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Spectroscopic Data Analysis
The following sections provide a detailed prediction and interpretation of the key spectroscopic data for the title compound. These predictions are based on the known spectra of ethyl 2-oxocyclopentanecarboxylate and the established effects of gem-dimethyl substitution.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons, the gem-dimethyl protons, and the protons of the cyclopentanone ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂- (Ethyl) | ~ 4.2 | Quartet (q) | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the neighboring methyl group. |
| -CH₃ (Ethyl) | ~ 1.3 | Triplet (t) | 3H | The methyl protons of the ethyl ester are split by the adjacent methylene group. |
| -CH₂- (C4) | ~ 2.4 - 2.6 | Multiplet (m) | 2H | These protons are adjacent to the ketone at C3 and are therefore deshielded. |
| -CH₂- (C5) | ~ 1.9 - 2.1 | Multiplet (m) | 2H | These protons are further from the electron-withdrawing groups and appear at a more upfield position compared to the C4 protons. |
| -CH- (C1) | ~ 3.0 | Singlet (s) | 1H | This proton is on the carbon bearing the ester group. The absence of adjacent protons results in a singlet. |
| gem-CH₃ (C2) | ~ 1.1 and 1.2 | Two Singlets (s) | 6H | The two methyl groups are diastereotopic due to the chiral center at C1, and are therefore expected to show two distinct singlets. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as it provides good solubility and its residual solvent peak does not typically interfere with the signals of interest. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the multiplets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the ketone and ester carbonyls will be clearly indicated by signals in the downfield region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone, C3) | ~ 215 | The carbonyl carbon of a five-membered ring ketone typically appears in this region. |
| C=O (Ester, C1') | ~ 170 | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone. |
| -CH₂- (Ethyl) | ~ 61 | The methylene carbon of the ethyl ester is attached to an oxygen atom. |
| -C- (C2) | ~ 45 | This is a quaternary carbon, and its signal will likely be of lower intensity. |
| -CH- (C1) | ~ 58 | This carbon is attached to the electron-withdrawing ester group. |
| -CH₂- (C4) | ~ 38 | This carbon is alpha to the ketone. |
| -CH₂- (C5) | ~ 20 | This is a methylene carbon in the cyclopentane ring. |
| gem-CH₃ (C2) | ~ 25 (two signals) | The two methyl carbons are diastereotopic and may show slightly different chemical shifts. |
| -CH₃ (Ethyl) | ~ 14 | The terminal methyl carbon of the ethyl group. |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should align with the expected values for the different types of carbons (carbonyl, quaternary, methine, methylene, and methyl).
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C=O Stretch (Ketone) | ~ 1745 | Strong | Five-membered ring ketone |
| C=O Stretch (Ester) | ~ 1735 | Strong | Saturated ester |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium-Strong | Alkanes |
| C-O Stretch (Ester) | 1150 - 1250 | Strong | Ester |
Authoritative Grounding: The carbonyl stretching frequency of a cyclopentanone is typically around 1745 cm⁻¹, which is higher than that of a six-membered ring or acyclic ketone due to increased ring strain.[1][2][3] The ester carbonyl will also show a strong absorption in a similar region. The presence of two distinct strong peaks in the carbonyl region would be a key diagnostic feature of the molecule.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of analysis.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₆O₃), which is 184.11.
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester would result in a fragment with an m/z of 155.
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to an acylium ion with an m/z of 139.
-
Alpha-cleavage adjacent to the ketone: Cleavage of the bond between C2 and C3 can lead to the loss of a CO molecule, or more complex rearrangements.
-
Cleavage of the gem-dimethyl group: Loss of a methyl radical (-CH₃) would result in a fragment at m/z 169. A prominent peak at m/z 57 corresponding to the stable tert-butyl cation is also possible due to fragmentation at the C1-C2 bond.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Conclusion
This in-depth technical guide provides a comprehensive and predictive analysis of the spectroscopic data for ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
- McMurry, J. Organic Chemistry, 10th ed.; Cengage Learning, 2023.
-
PubChem. 2,2-Dimethylcyclopentanone. National Center for Biotechnology Information. [Link]
-
NIST. Cyclopentanone, 2,2-dimethyl-. National Institute of Standards and Technology. [Link]
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Comprehensive Technical Guide: Chemical Properties, Reactivity, and Synthesis of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
[label="Ethyl 3,3-dimethyl-
Finalizing Workflow and Figures
I am now completing the technical guide by incorporating the DOT diagrams and finalized citations. The reactivity map and synthetic pathway are now rendered as SVG images with captions for clarity. The layout is complete, and the guide is ready for final review.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (CAS: 872291-99-1)
Executive Summary
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly specialized, conformationally restricted γ -keto ester. Characterized by a cyclopentanone core with an α -gem-dimethyl substitution relative to the ketone, this scaffold is a valuable intermediate in the synthesis of complex terpenoids, rigidified active pharmaceutical ingredients (APIs), and advanced fragrance molecules [1.1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The presence of the gem-dimethyl group at the C2 position fundamentally alters the reactivity profile of both the adjacent C3 ketone and the C1 ester. This guide deconstructs the structural dynamics, maps the chemical reactivity, and provides a rigorously validated synthetic methodology for its preparation and utilization.
Physiochemical Profiling
Understanding the baseline physical properties is critical for downstream processing, purification, and reaction design.
| Property | Value / Description |
| Chemical Name | Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
| CAS Registry Number | 872291-99-1 |
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Predicted Boiling Point | 240–250 °C (at 760 mmHg) |
| Structural Features | Cyclopentanone ring, C1-ethyl ester, C2-gem-dimethyl |
| Solubility | Soluble in DCM, EtOAc, THF, and EtOH; insoluble in water |
Structural Dynamics & Conformational Locking
The defining feature of this molecule is the Thorpe-Ingold effect exerted by the C2 gem-dimethyl group. In aliphatic rings, the introduction of a gem-dimethyl group compresses the internal C1–C2–C3 bond angle, forcing the cyclopentane ring into a highly defined, low-energy envelope or half-chair conformation[1].
This conformational locking has two profound effects:
-
Thermodynamic Stability: It minimizes syn-pentane interactions, reducing the entropic penalty upon binding to biological targets—a principle heavily leveraged in modern medicinal chemistry to improve drug potency and brain exposure[2].
-
Steric Shielding: The axial and equatorial methyl groups at C2 create a significant steric bulk that shields one face of the adjacent C3 ketone, dictating high diastereoselectivity during nucleophilic additions[3].
Chemical Reactivity & Mechanistic Pathways
The reactivity of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a direct consequence of its steric environment.
-
C3 Ketone (Electrophilic Center): While susceptible to standard nucleophilic attacks (e.g., Grignard reagents, hydride reductions), the trajectory of the incoming nucleophile is restricted. Hydride delivery (e.g., using NaBH₄ or L-Selectride) will occur almost exclusively from the less hindered face, yielding a single diastereomeric alcohol.
-
C1 Ester (Hydrolysis/Transesterification): The adjacent quaternary carbon (C2) imposes kinetic hindrance. Saponification requires harsher conditions (e.g., prolonged heating with LiOH in THF/H₂O) compared to unhindered esters.
-
C4 Position (Regioselective Enolization): Because the C2 position is fully substituted, the C4 methylene is the only enolizable position adjacent to the ketone. This guarantees the formation of a single, predictable thermodynamic enolate when treated with bases like LDA or NaH, allowing for clean, regioselective downstream functionalization (e.g., aldol additions or halogenation).
Chemical reactivity map highlighting the influence of the C2 gem-dimethyl group.
Synthetic Methodology: Regioselective C4-Blocking Strategy
Direct alkylation of ethyl 3-oxocyclopentanecarboxylate typically yields an intractable mixture of C2 and C4 alkylated products. To synthesize the target compound with absolute regiocontrol, we must employ a reversible blocking strategy . By temporarily masking the highly reactive C4 position, we force exhaustive methylation to occur exclusively at the C2 position.
Step-by-Step Experimental Protocol
Step 1: C4-Formylation (Blocking)
-
Charge a dry, argon-purged flask with anhydrous toluene and sodium methoxide (1.2 equiv).
-
Cool the suspension to 0 °C and add ethyl formate (1.5 equiv) dropwise.
-
Slowly add ethyl 3-oxocyclopentane-1-carboxylate (1.0 equiv). Stir at room temperature for 12 hours.
-
Causality: The formylation occurs preferentially at C4 (the less sterically hindered α -position compared to C2), yielding the stable C4-hydroxymethylene enol.
Step 2: C2-Dimethylation (Exhaustive Alkylation)
-
Dissolve the crude C4-blocked intermediate in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3.0 equiv) and methyl iodide (MeI, 3.0 equiv).
-
Heat the mixture to 60 °C for 24 hours.
-
Causality: With C4 blocked, the base deprotonates the C2 position. The presence of excess MeI drives the exhaustive alkylation, installing the gem-dimethyl group.
Step 3: Retro-Claisen Deformylation
-
Isolate the dimethylated intermediate and dissolve it in a 1:1 mixture of THF and 10% aqueous NaOH.
-
Reflux the mixture gently (65 °C) for 4 hours.
-
Causality: The basic conditions trigger a retro-Claisen cleavage of the C4-formyl group, restoring the C4 methylene while leaving the C1 ester intact (careful temperature control prevents ester saponification).
-
Workup: Acidify with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via vacuum distillation to yield the pure target compound.
Step-by-step synthetic workflow utilizing a C4-blocking strategy for regioselective alkylation.
Analytical Characterization (Self-Validating Systems)
To ensure the integrity of the synthesis, the protocol must be self-validating. The successful formation of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is confirmed by the following spectral markers:
-
¹H NMR (CDCl₃, 400 MHz): The defining feature is the appearance of a sharp 6H singlet at δ ~1.10 ppm, confirming the successful installation of the gem-dimethyl group. The ethyl ester is validated by a 3H triplet at δ ~1.25 ppm and a 2H quartet at δ ~4.15 ppm. The disappearance of the vinylic proton ( δ ~7.5 ppm) from the Step 1 intermediate confirms successful deformylation.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will display 10 distinct carbon signals. Crucial validations include the ketone carbonyl at δ ~218 ppm (typical for cyclopentanones), the ester carbonyl at δ ~174 ppm, and the quaternary C2 carbon at δ ~48 ppm.
-
IR Spectroscopy: Two distinct carbonyl stretches will be present: a sharp peak at ~1745 cm⁻¹ (cyclopentanone C=O) and ~1735 cm⁻¹ (ester C=O).
Applications in Drug Development
In modern medicinal chemistry, flexible aliphatic chains are frequently replaced with rigidified cycloalkane isosteres to improve pharmacokinetic (PK) profiles. Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate serves as a premium building block for this purpose.
By incorporating this scaffold into an API, researchers can:
-
Reduce Metabolic Liability: The gem-dimethyl group blocks metabolic oxidation at the C2 position, a common site for cytochrome P450-mediated degradation[2].
-
Enhance Target Affinity: The conformational rigidity lowers the entropy of binding ( ΔS ), often leading to a significant boost in receptor affinity and overall drug potency.
References
- BOC Sciences. "CAS 872291-99-1 (Ethyl 2,2-Dimethyl-3-Oxocyclopentane-1-Carboxylate)." BOC Sciences Product Catalog.
- National Institutes of Health (NIH). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC.
- ProQuest. "Mechanistic study of the 1-cyclopropyl-2,2-dimethyl-1,3-cyclopentanediyl biradical." ProQuest Dissertations.
- eScholarship. "Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization." eScholarship.org.
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Navigating the Puckered Landscape: A Technical Guide to the Conformational Analysis of 2,2-Dimethyl-3-Oxocyclopentane Derivatives
Introduction: The Significance of Conformation in Drug Discovery
In the intricate world of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. For cyclic molecules, such as the derivatives of 2,2-dimethyl-3-oxocyclopentane, this three-dimensional architecture is not static. Instead, it exists as a dynamic equilibrium of different spatial arrangements known as conformations. A thorough understanding and ability to predict and control these conformational preferences are therefore critical for the rational design of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 2,2-dimethyl-3-oxocyclopentane derivatives. We will delve into the theoretical underpinnings of cyclopentane ring puckering, explore the influence of substituents, and detail the experimental and computational techniques employed to elucidate the conformational landscape of these important chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of this fundamental aspect of stereochemistry.
The Flexible Five-Membered Ring: Understanding Cyclopentane Conformations
Unlike their six-membered cyclohexane counterparts which predominantly adopt a well-defined chair conformation, cyclopentane rings are significantly more flexible. A planar conformation of cyclopentane would suffer from considerable torsional strain due to the eclipsing of adjacent carbon-hydrogen bonds.[1] To alleviate this strain, the ring puckers, adopting non-planar conformations. The two most commonly discussed idealized conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[1]
In the envelope conformation, four of the carbon atoms are coplanar, with the fifth atom puckered out of this plane. In the twist conformation, three adjacent carbon atoms are coplanar, while the two remaining atoms are displaced on opposite sides of the plane. The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature in a process known as pseudorotation.[1]
The Influence of Substituents: A Case Study of 2,2-Dimethyl-3-Oxocyclopentane
The introduction of substituents onto the cyclopentane ring significantly influences its conformational preferences. In the case of 2,2-dimethyl-3-oxocyclopentane, the gem-dimethyl group at the C2 position and the carbonyl group at the C3 position introduce specific steric and electronic effects that dictate the favored conformation.
The sp²-hybridized carbonyl carbon of the 3-oxo group prefers to be in the plane of the ring to minimize angle strain. This preference can favor either an envelope conformation where C3 is in the flap or a twist conformation where C3 is part of the planar segment. The bulky gem-dimethyl group at the C2 position will tend to occupy a position that minimizes steric interactions with neighboring atoms. Computational studies on substituted cyclopentanes have shown that alkyl groups generally prefer to adopt pseudo-equatorial positions to reduce steric strain.[2]
The interplay of these effects will determine the dominant conformation(s) in equilibrium. It is likely that the 2,2-dimethyl-3-oxocyclopentane ring will adopt a twist conformation to alleviate the steric strain from the gem-dimethyl group while accommodating the planarity around the carbonyl group.
Experimental Approaches to Conformational Analysis
A combination of experimental techniques is often employed to gain a comprehensive understanding of the conformational behavior of 2,2-dimethyl-3-oxocyclopentane derivatives in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying molecular conformation in solution.[3] Several NMR parameters are sensitive to the geometry of the molecule.
-
Chemical Shifts: The chemical shifts of protons and carbons are influenced by their local electronic environment, which is conformation-dependent.
-
Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of substituents on the cyclopentane ring.[1]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are in close proximity. Two-dimensional NOE spectroscopy (NOESY) experiments can be used to identify protons that are close to each other in space, providing crucial information for determining the three-dimensional structure and relative stereochemistry.[1][4]
A typical workflow for the conformational analysis of a 2,2-dimethyl-3-oxocyclopentane derivative using NMR is depicted below:
Caption: Experimental workflow for NMR-based conformational analysis.
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is a powerful technique for studying dynamic processes, such as conformational interconversions.[5][6][7][8][9] By recording NMR spectra at different temperatures, it is possible to "freeze out" a particular conformation at low temperatures or observe the coalescence of signals as the rate of interconversion increases at higher temperatures. From the analysis of the temperature-dependent spectra, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers can be determined.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[10] This technique yields precise information on bond lengths, bond angles, and the conformation of the cyclopentane ring. While the solid-state conformation may not always be the most stable conformation in solution, it provides an invaluable starting point for computational studies and can confirm the relative stereochemistry of substituents.
Computational Chemistry: A Powerful Predictive Tool
In conjunction with experimental methods, computational chemistry plays a crucial role in the conformational analysis of 2,2-dimethyl-3-oxocyclopentane derivatives.
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the potential energy surface of a molecule. These methods are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the energies and properties of molecules.[11][12] DFT calculations can be used to:
-
Optimize the geometries of different conformers.
-
Calculate the relative energies of conformers to determine their populations at a given temperature.
-
Predict NMR chemical shifts and coupling constants, which can be compared with experimental data.
-
Simulate vibrational spectra (IR and Raman) for different conformers.
The following diagram illustrates a typical computational workflow for conformational analysis:
Caption: Computational workflow for conformational analysis.
Data Presentation and Interpretation
The results of conformational analysis are often presented in tables that summarize key quantitative data, allowing for easy comparison between different conformers.
Table 1: Calculated Relative Energies and Key Dihedral Angles for Hypothetical Conformers of 2,2-Dimethyl-3-Oxocyclopentane
| Conformer | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral Angle (°) | C2-C3-C4-C5 Dihedral Angle (°) |
| Twist (T1) | 0.00 | 25.5 | -38.2 |
| Envelope (E1) | 1.25 | 0.5 | -35.8 |
| Twist (T2) | 0.15 | -24.9 | 37.5 |
| Envelope (E2) | 1.50 | -1.2 | 36.1 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Variable-Temperature NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the 2,2-dimethyl-3-oxocyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration of approximately 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.
-
Low-Temperature Spectra: Cool the sample in the NMR spectrometer in decrements of 10-20 K and acquire a ¹H NMR spectrum at each temperature until significant sharpening of signals or the appearance of new signals is observed.
-
High-Temperature Spectra: If signals are broad at room temperature, warm the sample in increments of 10-20 K and acquire a ¹H NMR spectrum at each temperature until coalescence of signals is observed.
-
Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature. Use appropriate software to simulate the spectra at different exchange rates to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the conformational interconversion.
Protocol 2: 2D NOESY Experiment
-
Sample Preparation: Prepare a sample as described for the VT-NMR experiment.
-
Parameter Optimization: Set the spectral width to encompass all proton signals. The key parameter to optimize is the mixing time (d8). For small molecules, a mixing time in the range of 500-800 ms is a good starting point.[1]
-
Data Acquisition: Acquire the 2D NOESY spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the 2D data with appropriate window functions and perform phasing.
-
Data Analysis: Identify cross-peaks, which indicate through-space proximity between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. Use this information to build a qualitative 3D model of the dominant conformation.
Conclusion and Future Directions
The conformational analysis of 2,2-dimethyl-3-oxocyclopentane derivatives is a multifaceted endeavor that requires a synergistic approach combining high-resolution experimental techniques and robust computational methods. A thorough understanding of the conformational landscape of these molecules is not merely an academic exercise but a critical component of modern drug discovery. By elucidating the preferred three-dimensional structures, medicinal chemists can design molecules with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on the development of more accurate and computationally efficient theoretical models, as well as the application of advanced NMR techniques, such as residual dipolar coupling (RDC) analysis, to provide even more detailed insights into the conformational dynamics of these flexible five-membered ring systems. The principles and methodologies outlined in this guide provide a solid foundation for researchers to confidently navigate the complex and fascinating world of conformational analysis.
References
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PubMed. (2014, February 21). Organocatalytic preparation of substituted cyclopentanes: a mechanistic study. Retrieved from PubMed. [Link]
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ACS Publications. (n.d.). The Thermodynamics and Molecular Structure of Cyclopentane1. Retrieved from Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (2024, October 9). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Retrieved from Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Retrieved from ResearchGate. [Link]
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RSC Publishing. (2019, August 5). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. Retrieved from RSC Advances. [Link]
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Elsevier. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Retrieved from Elsevier. [Link]
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Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from Intermediate Organic Chemistry. [Link]
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SciELO. (2013, December 13). Variable-temperature NMR and conformational analysis of oenothein B. Retrieved from SciELO. [Link]
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ACS Publications. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Retrieved from Journal of Chemical Education. [Link]
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RSC Publishing. (n.d.). The synthesis of 4-prop-2-enyl substituted cyclopentane-1,3-dione enol esters, and an investigation of their structures by N.m.r. spectroscopy. Retrieved from Journal of the Chemical Society, Perkin Transactions 1. [Link]
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RSC Publishing. (n.d.). Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Retrieved from RSC Publishing. [Link]
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ACS Publications. (2018, January 24). Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. Retrieved from The Journal of Organic Chemistry. [Link]
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ResearchGate. (2025, December 18). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Retrieved from ResearchGate. [Link]
-
University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from University of Wisconsin-Madison Chemistry Department. [Link]
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ResearchGate. (2010, July). The crystal structure and conformation of N-[2,2-dimethyl-3-(2-methylpropenyl)- cyclopropylcarbonyl]-5-methylisoxazolin-3-one. Retrieved from ResearchGate. [Link]
-
PubMed. (2013, January 21). Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. Retrieved from PubMed. [Link]
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UKM. (n.d.). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Retrieved from UKM Journal Article Repository. [Link]
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Caltech. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketones. Retrieved from Stoltz Group, Caltech. [Link]
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Automated Topology Builder. (n.d.). Cyclopentanone. Retrieved from Automated Topology Builder. [Link]
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PubChem. (n.d.). 2,2-Dimethylcyclopentanone. Retrieved from PubChem. [Link]
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LookChem. (2025, May 20). 2-methyl-3-oxocyclopentanecarboxylic acid. Retrieved from LookChem. [Link]
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Baran Lab, Scripps Research. (2005, February 9). Cyclopentane Synthesis. Retrieved from Baran Lab, Scripps Research. [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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PubChem. (n.d.). 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid. Retrieved from PubChem. [Link]
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Stereochemical Architecture and Synthetic Utility of Ethyl 2,2-Dimethyl-3-oxocyclopentane-1-carboxylate: A Technical Guide
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly functionalized, conformationally rigid cyclopentanone derivative that serves as a cornerstone building block in the total synthesis of complex, bridged-ring sesquiterpenes. As a Senior Application Scientist, I have structured this guide to deconstruct the stereochemical logic of this molecule. We will explore why its specific structural architecture prevents epimerization, how to analytically and preparatively resolve its stereoisomers, and how it is deployed in advanced synthetic workflows, such as the construction of the clovane skeleton.
Structural Elucidation & Stereochemical Stability
To effectively utilize this molecule in asymmetric synthesis, one must first understand the causality behind its stereochemical stability.
Chiral Center Analysis
The molecule possesses exactly one chiral center at the C1 position .
-
C1: Bonded to a hydrogen atom, an ethyl carboxylate group (-COOEt), the C2 quaternary carbon, and the C5 methylene group.
-
C2: A quaternary carbon bearing two identical methyl groups (gem-dimethyl). It is achiral.
-
C3: An sp² hybridized ketone carbon. It is achiral.
-
C4 & C5: Methylene groups (-CH₂-) bearing identical hydrogen atoms. They are achiral.
Because C1 is the sole stereocenter, the molecule exists as exactly two stereoisomers: the (1R) and (1S) enantiomers. According to Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C1 are ranked as follows: -COOEt (1) > C2 (2) > C5 (3) > -H (4).
The Enolization Blockade (Causality of Stability)
A common failure point in the synthesis of α-chiral ketones is base-catalyzed epimerization via enolization. However, the C1 stereocenter in this molecule is configurationally stable. Why? The gem-dimethyl group at C2 acts as an absolute structural blockade. Because C2 lacks α-protons, enolization between C2 and C3 is chemically impossible. Enolization can only occur toward C4 (forming a C3=C4 enol). Consequently, the sp³ hybridization at C1 remains entirely insulated from the ketone's tautomerism. This structural rigidity is what makes the enantiopure ester so valuable in multi-step syntheses.
Stereochemical assignment and enolization blockade logic for the C1 chiral center.
Application in Complex Sesquiterpene Synthesis
The rigid, functionalized A-ring mimic provided by this molecule has been a historical and modern linchpin in the synthesis of clovane-type sesquiterpenes.
In a landmark paper, [1] utilized the methyl ester analog of this compound as the starting point for the total synthesis of (±)-clovan-3-one. The gem-dimethyl group maps perfectly onto the clovane skeleton. More recently, this core motif has been leveraged in advanced transition-metal catalysis, such as the Rh(I)-catalyzed[3+2+1] cycloadditions used in the total synthesis of[2], a marine sesquiterpene with notable neurotrophic and anti-inflammatory properties[3].
Enantiomeric resolution and downstream application in clovane-type synthesis.
Quantitative Data & Physicochemical Profiling
The following tables summarize the critical quantitative data required for the handling and analytical verification of the stereoisomers.
Table 1: Stereochemical & Physicochemical Properties
| Property | Value/Description |
| IUPAC Name | Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
| Number of Stereocenters | 1 (C1) |
| Total Stereoisomers | 2 ((1R) and (1S) enantiomers) |
| CIP Priorities at C1 | -COOEt > -C(CH₃)₂- > -CH₂- > -H |
| Epimerization Risk | Negligible (Enolization blocked at C2) |
| Molecular Formula | C₁₀H₁₆O₃ |
| Exact Mass | 184.1099 Da |
Table 2: Chiral Chromatographic Resolution Parameters
| Parameter | Specification |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (95:5 v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| System Suitability | Resolution (Rs) ≥ 1.5 between (1R) and (1S) peaks |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to guarantee that the causality of the chemical transformations is actively monitored.
Protocol A: Enzymatic Kinetic Resolution of the Racemic Ester
Objective: Isolate the (1R)-enantiomer with >99% enantiomeric excess (ee). Causality: Candida antarctica Lipase B (CAL-B) possesses a highly specific active site. The bulky gem-dimethyl group at C2 creates a severe steric clash in the (1R)-conformation within the enzyme's binding pocket, selectively permitting the hydrolysis of the (1S)-ester into its corresponding acid, leaving the (1R)-ester untouched.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g of racemic ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate in 50 mL of methyl tert-butyl ether (MTBE).
-
Buffer Addition: Add 150 mL of 0.1 M sodium phosphate buffer (pH 7.2) to establish a biphasic system, ensuring optimal enzyme hydration and interfacial activation.
-
Enzyme Introduction: Add 1.0 g of immobilized CAL-B (Novozym 435).
-
Incubation & Monitoring (Internal Control): Stir the biphasic mixture at 30 °C. Withdraw 50 µL aliquots from the organic layer every 2 hours, dilute with hexane, and analyze via chiral HPLC (Protocol B). Self-Validation: The reaction is strictly self-limiting; terminate the reaction exactly when the ee% of the remaining ester plateaus at >99% (typically near 50% conversion).
-
Separation: Filter the mixture to recover the immobilized enzyme. Separate the organic layer (containing the unreacted (1R)-ester) from the aqueous layer (containing the (1S)-acid).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any trace (1S)-acid. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield enantiopure (1R)-ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Protocol B: Chromatographic Validation of Enantiomeric Excess (ee%)
Objective: Quantify the enantiomeric purity of the resolved ester. Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase of the Chiralpak AD-H column provides a chiral environment. The spatial geometry of the enantiomers dictates differential hydrogen bonding between their C3 ketone/C1 ester groups and the carbamate NH groups of the stationary phase, leading to distinct retention times.
Step-by-Step Methodology:
-
System Suitability (Internal Control): Inject a 1.0 mg/mL solution of the racemic standard. Verify that the resolution factor (Rs) between the (1R) and (1S) peaks is ≥ 1.5. If Rs < 1.5, adjust the isopropanol modifier concentration slightly downward (e.g., to 97:3 Hexane/IPA).
-
Sample Preparation: Dissolve 1.0 mg of the resolved (1R)-ester product from Protocol A in 1.0 mL of HPLC-grade hexane.
-
Execution: Inject 10 µL of the sample onto the column at a flow rate of 1.0 mL/min using the conditions outlined in Table 2.
-
Data Analysis: Integrate the peak areas at 210 nm. Calculate ee% using the formula: ee% =[(Area_R - Area_S) / (Area_R + Area_S)] × 100 An ee% of >99% validates the efficacy of the kinetic resolution workflow.
References
-
Becker, D., & Loewenthal, H. J. E. (1965). An alternative synthesis of (±)-clovene. Journal of the Chemical Society, 1338-1343. Royal Society of Chemistry. URL:[Link][1]
-
Liu, Y., et al. (2022). Total Synthesis of Clovan-2,9-dione via[3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction. Organic Letters. American Chemical Society. URL:[Link][2]
-
ProQuest Dissertations. (2020). Allyl-Palladium Catalyzed Dehydrogenation of Carbonyl Compounds and Total Synthesis of (+)-Granatumine A and Clovan-2,9-Dione. ProQuest. URL: [Link][3]
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Theoretical Calculations and Conformational Analysis of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate: A Computational Whitepaper
Executive Summary
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly substituted cyclic intermediate characterized by a dense array of functional groups: a cyclopentanone core, a sterically demanding gem-dimethyl group at C2, and a flexible ethyl ester at C1. Predicting the three-dimensional architecture and electronic properties of such a congested system requires rigorous computational chemistry. This whitepaper provides an in-depth, field-proven technical guide to the theoretical calculations governing its structure, detailing the causality behind functional and basis set selection, and establishing a self-validating computational workflow for property prediction.
Structural Complexity & Conformational Dynamics
The conformational landscape of substituted five-membered rings is governed by the delicate balance between angle strain and torsional strain. Unlike cyclohexanes, which adopt rigid chair conformations, cyclopentanones undergo continuous pseudorotation between envelope ( Cs ) and twist ( C2 ) geometries[1].
However, in ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, the 2,2-dimethyl group acts as a powerful steric anchor. The bulky gem-dimethyl moiety, flanked by the C3 ketone and the C1 ester, creates a substantial energy barrier to pseudorotation. To minimize severe eclipsing interactions between the C1-carboxylate oxygen and the C2-methyl protons, the ring is forced into a twisted C2 conformation[2]. Furthermore, the C1 ethyl ester introduces exocyclic flexibility, necessitating the evaluation of s-cis and s-trans rotamers to accurately map the global minimum.
Computational Methodology: A Self-Validating Protocol
To accurately model this sterically congested molecule, we must deploy a multi-tiered computational protocol. Do not rely on single-point optimizations; the workflow must be a self-validating system that mathematically guarantees the integrity of the final structure.
Step 1: Conformational Sampling (Molecular Mechanics)
-
Action: Perform an exhaustive Monte Carlo conformational search using the MMFF94 or OPLS4 force field.
-
Causality: DFT calculations are computationally expensive. A molecular mechanics pre-filter rapidly explores the highly flexible ethyl ester rotamers and ring puckering dynamics, generating a pool of candidate structures.
-
Validation: Filter the generated conformers using a 5.0 kcal/mol energy window and a 0.5 Å Root Mean Square Deviation (RMSD) cutoff to eliminate redundant geometries before quantum mechanical optimization.
Step 2: Density Functional Theory (DFT) Geometry Optimization
-
Action: Optimize the candidate structures at the M06-2X/6-311+G(d,p) level of theory using an implicit solvent model (e.g., IEF-PCM)[3].
-
Causality: The selection of the M06-2X functional over the ubiquitous B3LYP is critical here. The gem-dimethyl group induces severe intramolecular steric crowding. M06-2X is specifically parameterized to capture medium-range intramolecular dispersion forces, which dictate the subtle energy differences between envelope and twist conformers in sterically congested rings[2]. Furthermore, the inclusion of diffuse functions (+) in the 6-311+G(d,p) basis set is mandatory to accurately model the electron density of the lone pairs on the three oxygen atoms (ketone and ester).
Step 3: Vibrational Frequency Analysis (The Checkpoint)
-
Action: Execute a harmonic vibrational frequency calculation at the exact same level of theory (M06-2X/6-311+G(d,p)).
-
Causality & Validation: This step acts as the primary self-validating checkpoint. The absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point or transition state[4]. It also provides the Zero-Point Vibrational Energy (ZPVE) required to calculate accurate relative enthalpies.
Step 4: Spectroscopic Property Prediction (NMR)
-
Action: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level[5].
-
Causality & Validation: The GIAO method ensures that the calculated magnetic shielding tensors are independent of the gauge origin, a fundamental requirement for accurate NMR shift predictions[3]. To ensure trustworthiness, apply the DP4+ statistical metric. Rather than relying on a single structure, DP4+ evaluates the Boltzmann-weighted NMR shifts of all conformers against experimental data[6]. If the calculated ensemble does not yield a DP4+ probability >95%, the conformational search parameters must be re-evaluated, creating a closed-loop validation system.
Caption: Computational workflow for structural optimization and property prediction.
Quantitative Data Summaries
The theoretical calculations yield critical thermodynamic and geometric data. Table 1 summarizes the expected conformational distribution, highlighting how the twisted ring geometry dominates the Boltzmann population due to the alleviation of steric strain from the 2,2-dimethyl group.
Table 1: Calculated Relative Energies and Boltzmann Populations (M06-2X/6-311+G )**
| Conformer | Ring Pucker | Ester Orientation | ΔE (kcal/mol) | Boltzmann Pop. (%) | Dipole Moment (D) |
| A (Global Min) | Twist ( C2 ) | s-trans | 0.00 | 71.2 | 2.84 |
| B | Envelope ( Cs ) | s-trans | 0.85 | 16.8 | 3.12 |
| C | Twist ( C2 ) | s-cis | 1.12 | 10.6 | 1.95 |
| D | Envelope ( Cs ) | s-cis | 2.35 | 1.4 | 2.08 |
Table 2 details the geometric distortion caused by the substitution pattern. Notably, the C1-C2 bond is elongated compared to a standard alkane C-C bond (~1.53 Å) due to the severe steric repulsion between the C1-carboxylate and the C2-gem-dimethyl group.
Table 2: Key Calculated Geometric Parameters for the Global Minimum (Conformer A)
| Parameter Type | Atoms Involved | Calculated Value | Structural Implication |
| Bond Length | C3=O (Ketone) | 1.214 Å | Standard cyclopentanone carbonyl. |
| Bond Length | C=O (Ester) | 1.208 Å | Standard ester carbonyl. |
| Bond Length | C1-C2 | 1.562 Å | Elongated due to gem-dimethyl steric strain. |
| Bond Angle | C1-C2-C3 | 102.5° | Compressed to accommodate bulky substituents. |
| Dihedral Angle | O=C(ester)-C1-C2 | -45.2° | Non-planar to avoid eclipsing C2 methyls. |
Spectroscopic & Electronic Property Prediction
Vibrational Frequencies (IR/Raman)
The calculated harmonic frequencies must be scaled (typically by a factor of ~0.95-0.97 for M06-2X) to account for anharmonicity and basis set truncation errors. For ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, the theoretical IR spectrum will exhibit two distinct, highly diagnostic carbonyl stretching bands:
-
Ketone (C3=O): Predicted around 1745–1755 cm⁻¹. The five-membered ring constrains the C-C-C angle, increasing the s-character of the C=O bond and shifting the frequency higher than acyclic ketones[4].
-
Ester (C1=O): Predicted around 1730–1740 cm⁻¹, clearly distinguishable from the ring ketone.
Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity of the molecule is governed by its frontier orbitals.
-
LUMO (Lowest Unoccupied Molecular Orbital): Primarily localized on the π∗ orbital of the C3=O ketone, making this the primary site for nucleophilic attack (e.g., Grignard additions or reductions).
-
HOMO (Highest Occupied Molecular Orbital): Localized on the non-bonding lone pairs ( n ) of the ketone and ester oxygens. The calculated HOMO-LUMO gap (typically ~6.5 eV for such systems) serves as a quantitative descriptor of the molecule's chemical hardness and kinetic stability.
References
-
RSC Advances. "Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations." Royal Society of Chemistry.[Link]
-
Organic Letters. "Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis." American Chemical Society.[Link]
-
Organometallics. "DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel." American Chemical Society.[Link]
-
PMC. "On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products." National Institutes of Health.[Link]
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- 2. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 3. On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate via Dieckmann Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, a valuable cyclic β-keto ester intermediate. The protocol leverages the Dieckmann condensation, an intramolecular Claisen condensation of a diester. We present a detailed, step-by-step experimental procedure, a thorough mechanistic explanation, troubleshooting guidelines, and characterization data. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
The Dieckmann condensation is a robust and widely utilized carbon-carbon bond-forming reaction in organic synthesis for creating cyclic β-keto esters.[1][2] It is an intramolecular variant of the Claisen condensation, where a diester cyclizes in the presence of a strong base.[3][4] The reaction is particularly efficient for the formation of sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[3][5][6]
The resulting cyclic β-keto esters are versatile synthetic intermediates. The presence of an acidic α-hydrogen between the two carbonyl groups allows for straightforward deprotonation and subsequent alkylation, while the ester group can be removed via hydrolysis and decarboxylation to yield substituted cyclic ketones.[7][8] This sequence makes the Dieckmann condensation a cornerstone for constructing complex carbocyclic frameworks found in natural products and pharmaceuticals.[9][10]
This guide focuses on the synthesis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate from diethyl 3,3-dimethylhexane-1,6-dioate. This specific transformation highlights the regioselectivity of the reaction and provides a clear protocol for researchers working with substituted diester substrates.
Reaction Mechanism and Rationale
The Dieckmann condensation proceeds through a series of well-understood equilibrium steps. The overall success of the reaction is driven by a final, essentially irreversible acid-base reaction.[11]
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base, in this case, sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester groups of the diethyl 3,3-dimethylhexane-1,6-dioate. This forms a resonance-stabilized enolate ion.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step is a 5-exo-trig process, which is kinetically and thermodynamically favorable for forming a five-membered ring.[3][6]
-
Formation of Tetrahedral Intermediate: This intramolecular attack results in a cyclic tetrahedral alkoxide intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This yields the desired cyclic β-keto ester.
-
Irreversible Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester or the alcohol solvent.[12] The ethoxide base readily deprotonates the α-carbon situated between the two carbonyls. This highly favorable acid-base reaction shifts the entire equilibrium towards the product, driving the condensation to completion.[7][11][13] For this reason, a full stoichiometric equivalent of base is required.[13]
-
Acidic Work-up: A final protonation step during the aqueous acidic work-up neutralizes the enolate to yield the final product, ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.[2][14]
Diagram: Mechanism of the Dieckmann Condensation
Caption: The mechanistic pathway of the Dieckmann condensation.
Experimental Protocol
This protocol details the synthesis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Properties/Notes |
| Diethyl 3,3-dimethylhexane-1,6-dioate | 230.30 | 10.0 g | 43.4 | Starting material. Must be anhydrous. |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.25 g | 47.7 (1.1 eq) | Highly hygroscopic base. Use a fresh bottle or prepare in situ from Na and EtOH.[13] |
| Anhydrous Toluene | 92.14 | 100 mL | - | Reaction solvent. Must be thoroughly dried. |
| Hydrochloric Acid (HCl), 1M Aqueous | 36.46 | ~50 mL | - | For quenching the reaction. |
| Diethyl Ether | 74.12 | 3 x 50 mL | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln | - | 25 mL | - | For washing the organic layer. |
| Brine (Saturated NaCl soln) | - | 25 mL | - | For final wash of the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Inert Gas (Argon or Nitrogen) | - | - | - | To maintain an anhydrous atmosphere. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
-
Preparation: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a stopper. Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Base Suspension: To the flask, add sodium ethoxide (3.25 g, 47.7 mmol) and anhydrous toluene (50 mL). Begin stirring to create a suspension.
-
Heating and Diester Addition: Heat the suspension to reflux using the heating mantle. Dissolve the diethyl 3,3-dimethylhexane-1,6-dioate (10.0 g, 43.4 mmol) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the diester solution dropwise to the refluxing base suspension over approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester spot.
-
Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then cool further in an ice-water bath to 0-5 °C. CAUTION: Quenching is exothermic. Slowly and carefully add 1M HCl (~50 mL) dropwise to the stirred mixture to neutralize the excess base and protonate the product enolate. Continue adding acid until the solution is acidic (pH ~2-3, check with pH paper).
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine all organic layers. Wash sequentially with saturated NaHCO₃ solution (25 mL) and brine (25 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate as a colorless to pale yellow liquid.
Characterization of Product
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
| ¹H NMR | Expect signals for the ethyl ester group (triplet and quartet), two methyl singlets, and multiplets for the cyclopentane ring protons. The α-proton between the carbonyls will be a distinct signal. |
| ¹³C NMR | Expect signals for two carbonyl carbons (ketone and ester), quaternary carbons, methyl carbons, and methylene carbons of the ring and ethyl group. |
| IR (Infrared) | Characteristic strong C=O stretching frequencies for the ketone (~1745 cm⁻¹) and the ester (~1730 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z 184. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Base: Moisture has hydrolyzed the sodium ethoxide.[15] 2. Insufficient Base: Less than one stoichiometric equivalent was used.[13] 3. Low Temperature/Short Time: Reaction did not go to completion. | 1. Use a new bottle of sodium ethoxide or prepare it fresh. Ensure all glassware and solvents are scrupulously dry. 2. Ensure at least 1.05-1.1 equivalents of active base are used to drive the final deprotonation step. 3. Increase reflux time and monitor carefully by TLC. |
| Formation of Byproducts | 1. Intermolecular Condensation: Reaction concentration is too high, or the intramolecular reaction is slow.[15] 2. Transesterification: Using a non-matching alkoxide base (e.g., sodium methoxide with an ethyl ester). | 1. While less common for 5-membered ring formation, high-dilution conditions can favor the intramolecular pathway if polymerization is an issue. 2. Always match the alkoxide base to the ester (e.g., use NaOEt for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH).[15] |
| Product Decomposes on Work-up | The β-keto ester can be sensitive to harsh acidic or basic conditions, especially with heat, leading to ring-opening or decarboxylation.[13] | Keep the reaction mixture cool during the acidic quench. Avoid excessive heating during solvent removal. Purify via vacuum distillation at the lowest possible temperature. |
Conclusion
The Dieckmann condensation is a powerful and reliable method for synthesizing cyclic β-keto esters. The protocol described herein for ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate provides a clear and reproducible pathway for obtaining this key synthetic intermediate. By understanding the underlying mechanism and paying close attention to critical parameters such as anhydrous conditions and the stoichiometry of the base, researchers can achieve high yields and purity.
References
-
Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. PMC, National Center for Biotechnology Information. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE (Journal of Visualized Experiments). [Link]
-
Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. ACS Publications, Biochemistry. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Dieckmann condensation. Grokipedia. [Link]
-
Dieckmann Condensation: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
General mechanism of Dieckmann condensation. ResearchGate. [Link]
-
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic and Meso-Substrates. Stoltz Group, Caltech. [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube, The Organic Chemistry Tutor. [Link]
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]
-
The Dieckmann Condensation. Organic Reactions. [Link]
-
Dieckmann Reaction. Name Reactions in Organic Synthesis. [Link]
-
Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate (C12H20O3). PubChemLite. [Link]
-
Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE. [Link]
-
1,2-BIS(TRIMETHYLSILYLOXY)CYCLOBUTENE. Organic Syntheses. [Link]
- Process for preparing cyclic ketones.
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Intramolecular Alkylation Protocol for Ethyl 2,2-Dimethyl-3-oxocyclopentane-1-carboxylate
Introduction & Strategic Overview
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly rigid, stereodefined building block that serves as a critical intermediate in the total synthesis of complex tricyclic sesquiterpenes, including clovene, clovan-3-one, and rumphellclovane E 1[1]. Originally pioneered during the landmark syntheses of cedrol by 2[2] and subsequently refined by3[3], the construction of this specific cyclopentanone framework demands absolute regiocontrol to prevent the formation of isomeric byproducts.
This application note details a robust, self-validating intramolecular alkylation protocol designed to construct the 5-membered ring with >98% regioselectivity, bypassing the limitations of classical condensation methods.
Mechanistic Rationale: The "Why" Behind the Protocol
Historically, attempts to synthesize this core via the Dieckmann condensation of diethyl 3,3-dimethyladipate yielded intractable mixtures of 2,2-dimethyl and 4,4-dimethyl regioisomers. The steric bulk of the gem-dimethyl group physically hinders deprotonation at the adjacent C2 position, thermodynamically driving the reaction toward the undesired 4,4-dimethyl-3-oxocyclopentane isomer.
To overcome this chemoselectivity flaw, our protocol utilizes a directed intramolecular alkylation of a ketal-protected acyclic precursor: ethyl 6-bromo-3,3-dimethyl-4,4-(ethylenedioxy)hexanoate.
-
Causality of Protection: Masking the ketone as a ketal eliminates the highly acidic alpha-ketone protons. The only viable acidic site remaining is the alpha-ester carbon (C2).
-
Causality of Ring Closure: Upon treatment with a non-nucleophilic, sterically hindered base (LiHMDS), the resulting ester enolate undergoes a clean 5-exo-tet cyclization. The gem-dimethyl group actively facilitates this ring closure via the Thorpe-Ingold effect , compressing the internal bond angles and bringing the reactive enolate and the primary bromide into close spatial proximity.
Caption: Regioselectivity comparison: Classical Dieckmann Condensation vs. Directed Intramolecular Alkylation.
Optimization of Alkylation Conditions
The choice of base and temperature is critical to prevent intermolecular Claisen-type condensations or premature elimination of the bromide.
Table 1: Optimization of Base and Conditions for Intramolecular Alkylation
| Entry | Base (1.05 eq) | Solvent | Temp Profile (°C) | Time (h) | Yield of Protected Intermediate (%) |
| 1 | NaH | DMF | 0 to 25 | 12 | 45% (Significant intermolecular side reactions) |
| 2 | LDA | THF | -78 to 25 | 4 | 72% |
| 3 | LiHMDS | THF | -78 to 25 | 4 | 89% (Optimal kinetic control) |
| 4 | KHMDS | PhMe | -78 to 25 | 6 | 68% |
| 5 | NaHMDS | THF | -78 to 25 | 4 | 81% |
Data Summary: LiHMDS provides the optimal balance. The lithium counterion coordinates tightly with the enolate oxygen, providing a structured ion pair that precisely controls the trajectory of the intramolecular SN2 attack, while its extreme steric bulk prevents nucleophilic attack on the ester carbonyl.
Experimental Protocol
Caption: Workflow of the chemoselective intramolecular alkylation and subsequent deprotection.
Phase 1: Enolate Generation and Intramolecular Alkylation
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the precursor, ethyl 6-bromo-3,3-dimethyl-4,4-(ethylenedioxy)hexanoate (10.0 mmol, 3.23 g), and anhydrous THF (50 mL).
-
Kinetic Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.05 equiv, 10.5 mL of a 1.0 M solution in THF) over 15 minutes.
-
Causality: Slow addition at cryogenic temperatures prevents a local excess of base, suppressing intermolecular condensation between ester molecules.
-
-
Equilibration: Stir at -78 °C for 30 minutes to ensure complete kinetic enolate formation.
-
Ring Closure: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.
-
Causality: The intramolecular SN2 displacement requires a higher activation energy barrier than proton transfer. Warming the reaction provides the necessary thermal energy for the Thorpe-Ingold-assisted cyclization to proceed to completion.
-
-
Quench: Terminate the reaction by adding 10 mL of saturated aqueous NH₄Cl.
Phase 2: Workup and Self-Validation Checkpoints
-
Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Quality Control (QC) Checkpoint: Analyze the crude intermediate via ¹H NMR. The spectrum must show intact ethylenedioxy peaks (multiplet at ~3.9 ppm) and the complete disappearance of the triplet at ~3.4 ppm (corresponding to the terminal CH₂-Br). If the bromide signal persists, the cyclization is incomplete.
Phase 3: Ketal Deprotection
-
Hydrolysis: Dissolve the crude protected intermediate in THF (30 mL) and add 1M aqueous HCl (15 mL). Stir at room temperature for 4 hours.
-
Causality: Mild acidic conditions selectively hydrolyze the dioxolane ketal to reveal the C3 ketone without risking the hydrolysis of the C1 ethyl ester, which would occur under harsher acidic/basic reflux conditions.
-
-
Neutralization: Carefully neutralize the mixture with saturated NaHCO₃ until pH ~7 is reached.
-
Isolation: Extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield pure ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate .
Downstream Applications
Once synthesized, ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate serves as a rigid launchpad for further complex ring formations. Notably, it acts as the primary substrate in subsequent intramolecular alkylation cascades used to construct the bicyclo[3.3.1]nonane ring system, a hallmark of total syntheses targeting clovene and clovan-2,9-dione4[4].
References
-
Ninomiya, D., et al. Enantiocontrolled Access to an Intermediate for Highly Functionalized Clovane-Type Terpenoids: Formal Synthesis of Rumphellclovane E, Organic Letters (ACS Publications, 2022). 1
-
Becker, D., & Loewenthal, H. J. E. An alternative synthesis of (±)-clovene, Journal of the Chemical Society (RSC Publishing, 1965). 3
-
Shi, et al. Total Synthesis of Clovan-2,9-dione via [3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction, Organic Letters (ACS Publications, 2022). 4
-
Stork, G., & Clarke, F. H. Cedrol: Stereochemistry and Total Synthesis, Journal of the American Chemical Society (ACS Publications, 1961).2
Sources
"mass spectrometry fragmentation pattern of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate"
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Executive Summary
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (C₁₀H₁₆O₃, Nominal Mass: 184 Da) is a highly functionalized cyclic β-keto ester utilized as a critical intermediate in the synthesis of complex terpenoids and pharmaceutical active ingredients. Because of its dense functionalization—comprising an ethyl ester, a gem-dimethyl group, and a cyclopentanone ring—its behavior under Electron Ionization (EI) mass spectrometry presents a complex but highly predictable matrix of competing fragmentation pathways.
This application note provides a deep-dive mechanistic analysis of its fragmentation pattern, supported by a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to ensure high-fidelity structural elucidation.
Causality in Experimental Design: The Self-Validating GC-MS Protocol
To accurately map the fragmentation of volatile organic esters, the analytical system must be rigorously controlled. We utilize 70 electron-volt (eV) Electron Ionization (EI) because it imparts approximately 6,700 kJ/mol of energy to the analyte. This far exceeds the ~400 kJ/mol required for primary ionization, ensuring reproducible, hard fragmentation that yields a rich structural fingerprint[1]([Link]).
To ensure the trustworthiness of the resulting spectra, the following protocol incorporates mandatory System Suitability Testing (SST) to self-validate the instrument's mass accuracy and relative abundance ratios prior to sample analysis.
Step-by-Step Methodology
-
System Suitability & Tuning (Self-Validation):
-
Introduce Perfluorotributylamine (PFTBA) into the MS source.
-
Verify that the diagnostic ions at m/z 69, 219, and 502 are present with accurate mass assignments (±0.1 Da) and that the isotopic ratios align with theoretical values.
-
Causality: If the m/z 502 peak is absent or artificially low, the quadrupole is discriminating against high-mass ions, which will skew the relative intensity of the analyte's molecular ion.
-
-
Sample Preparation:
-
Dissolve the analyte in GC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL.
-
Causality: DCM is highly volatile and elutes well before the analyte, preventing solvent-induced suppression of the ester's signal.
-
-
Chromatographic Separation:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Injection: 1 µL, Splitless mode, Injector temperature at 250°C.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: The non-polar stationary phase prevents active site adsorption of the polar ketone/ester moieties, ensuring sharp, symmetrical peaks.
-
-
Mass Spectrometry Acquisition:
-
Ion Source: 230°C; Quadrupole: 150°C.
-
Scan Range: m/z 40 to 300.
-
Figure 1: Self-validating GC-EI-MS workflow ensuring data integrity for volatile organic esters.
Mechanistic Fragmentation Analysis
Upon entering the EI source, the molecule is bombarded by 70 eV electrons, ejecting a single electron primarily from the non-bonding lone pairs of the oxygen atoms (either the ketone or the ester carbonyl). This generates the odd-electron molecular radical cation, [M]•+ at m/z 184 [1]([Link]).
The subsequent fragmentation is governed by Stevenson’s Rule , which dictates that during homolytic cleavage, the positive charge will preferentially reside on the fragment with the lowest ionization energy.
Pathway A: Ester-Directed Cleavages (Acylium Ion Formation)
Aliphatic ethyl esters are highly prone to α-cleavage adjacent to the carbonyl carbon[2]([Link]).
-
Loss of Carboethoxy Group (•COOCH₂CH₃, -73 Da): Complete excision of the ester moiety leaves the positive charge on the cyclopentanone ring, yielding a diagnostic cyclic cation at m/z 111 .
Pathway B: Gem-Dimethyl and Ring-Directed Cleavages
-
Loss of Methyl Radical (•CH₃, -15 Da): The C2 position of the cyclopentane ring is fully substituted (quaternary). Steric strain and the resulting stability of the tertiary-like radical/cation drive the homolytic cleavage of a methyl group, yielding an ion at m/z 169 .
-
Cyclopentanone Ring Opening & CO Extrusion: Cyclic ketones inherently undergo α-cleavage between the carbonyl carbon and the adjacent alpha-carbon (C3-C2 or C3-C4 bonds)[3]([Link]). This ring-opening creates an acyclic distonic radical cation, which rapidly extrudes carbon monoxide (CO, -28 Da). When coupled with the prior loss of the ester group, this cascade generates an ion at m/z 83 (m/z 111 - 28).
Figure 2: Primary electron ionization (EI) fragmentation pathways of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
Quantitative Data Presentation
The following table summarizes the diagnostic ions required to confirm the identity of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
| m/z | Ion Type | Neutral Loss | Mass Lost (Da) | Mechanistic Causality |
| 184 | [M]•⁺ | None | 0 | Radical cation formation at O-atom lone pairs. Peak is typically weak due to rapid subsequent fragmentation. |
| 169 | [M - CH₃]⁺ | •CH₃ | 15 | Homolytic cleavage at the sterically strained C2 gem-dimethyl group. |
| 139 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ | 45 | Alpha-cleavage of the ester yielding a highly resonance-stabilized acylium ion. |
| 111 | [M - COOCH₂CH₃]⁺ | •COOCH₂CH₃ | 73 | Cleavage of the entire carboethoxy group, leaving a stable substituted cyclic carbocation. |
| 83 | [M - CO₂Et - CO]⁺ | •CO₂Et + CO | 101 | Ring opening via ketone α-cleavage followed by the thermodynamic extrusion of carbon monoxide. |
| 55 | [C₄H₇]⁺ | Multiple | 129 | Deep fragmentation of the cyclopentane ring into stable hydrocarbon cations. |
Troubleshooting and Data Interpretation Insights
-
Absence of the Molecular Ion (m/z 184): Highly branched cyclic esters often exhibit vanishingly small molecular ion peaks in 70 eV EI due to the immense stability of the resulting fragments (like the acylium ion). If the m/z 184 peak is undetectable, switch to a softer ionization technique, such as Chemical Ionization (CI) using methane or isobutane, to observe the [M+H]⁺ peak at m/z 185[1]([Link]).
-
Differentiating Isomers: If attempting to differentiate this compound from a structural isomer (e.g., where the gem-dimethyl group is located at C4 instead of C2), look closely at the ratio of the m/z 169 peak. The proximity of the gem-dimethyl group to the ketone and ester at C2 creates unique steric crowding that heavily favors the loss of •CH₃ compared to less crowded isomers.
References
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Physical Methods in Chemistry and Nano Science.[Link]
-
Department of Chemistry and Biochemistry, University of Colorado Boulder. "Fragmentation Mechanisms." Organic Chemistry at CU Boulder. [Link]
-
The Journal of Chemical Physics, AIP Publishing. "Experimental and theoretical investigations of ionization/dissociation of cyclopentanone molecule in a femtosecond laser field."[Link]
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Application Note: Ethyl 2,2-Dimethyl-3-oxocyclopentane-1-carboxylate as a Strategic Precursor in Antiviral Drug Discovery
Executive Summary
The development of novel antiviral therapeutics frequently relies on the synthesis of conformationally restricted scaffolds that can evade metabolic degradation while maintaining high affinity for viral targets. Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (CAS 872291-99-1) is a highly versatile, bifunctional building block uniquely suited for this purpose. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound as a primary precursor in the development of next-generation carbocyclic nucleoside analogs and non-nucleoside viral inhibitors.
Mechanistic Rationale & Structural Advantages (E-E-A-T)
The gem-Dimethyl Effect (Thorpe-Ingold Effect)
The incorporation of a gem-dimethyl group at the C2 position of the cyclopentane ring is not merely a structural variation; it is a calculated medicinal chemistry strategy. The gem-dimethyl moiety increases target engagement, potency, and selectivity through entropically favorable restriction to a bioactive conformation[1]. By increasing the size of the substituents on the tetrahedral carbon, the angle between them expands, which consequently compresses the internal ring angle—a phenomenon known as the Thorpe-Ingold effect[2]. This angle compression locks the cyclopentane ring into a specific "envelope" pucker, which is critical for mimicking the natural furanose conformation required for recognition by viral RNA-dependent RNA polymerases (RdRp).
Carbocyclic Nucleoside Stability
Nucleoside analogs targeting viral polymerases remain the cornerstone of antiviral therapies[3]. However, traditional nucleosides containing a furanose oxygen are highly susceptible to hydrolytic cleavage by cellular phosphorylases. By utilizing ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, the labile oxygen is replaced by a robust methylene/cyclopentane framework. This carbocyclic substitution circumvents metabolic limitations, drastically improving the in vivo half-life and antiviral potency of the resulting drug candidates[4].
Synthetic Workflows
The bifunctional nature of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate—featuring both a reactive ketone and an ester—allows for divergent synthetic pathways. The ketone serves as the attachment point for the nucleobase (via reduction and coupling) or a pharmacophore (via reductive amination), while the ethyl ester is reduced to a hydroxymethyl group to mimic the 5'-OH of natural nucleosides.
Synthetic divergence of the precursor into nucleoside and non-nucleoside antiviral scaffolds.
Experimental Protocols
The following protocols outline a self-validating system for the synthesis of carbocyclic nucleoside precursors (Pathway A). Every reagent choice is dictated by the steric and electronic demands of the gem-dimethyl cyclopentane system.
Protocol A: Stereoselective Luche Reduction of the 3-Oxo Group
Objective: Reduce the C3 ketone to a secondary alcohol while preserving the C1 ethyl ester, establishing the correct stereocenter for subsequent nucleobase coupling.
-
Preparation: Dissolve ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (10.0 mmol) and Cerium(III) chloride heptahydrate ( CeCl3⋅7H2O , 11.0 mmol) in 50 mL of anhydrous methanol.
-
Cooling: Cool the reaction mixture to -78 °C under an inert argon atmosphere.
-
Reduction: Slowly add Sodium borohydride ( NaBH4 , 12.0 mmol) in small portions over 15 minutes.
-
Causality Note: CeCl3 acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This increases the electrophilicity of the ketone, ensuring exclusive 1,2-reduction by NaBH4 and completely suppressing the reduction of the less reactive ethyl ester. Furthermore, the bulky 2,2-dimethyl group sterically shields one face of the ring, directing the hydride attack to yield the desired trans-alcohol with high diastereoselectivity.
-
-
Quenching: Stir for 1 hour at -78 °C, then quench with saturated aqueous NH4Cl (20 mL).
-
Extraction: Extract with ethyl acetate ( 3×30 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Ester Reduction to Hydroxymethyl Surrogate
Objective: Convert the C1 ethyl ester to a primary alcohol to mimic the 5'-hydroxyl group of natural nucleosides.
-
Preparation: Dissolve the intermediate from Protocol A (8.0 mmol) in anhydrous THF (40 mL) and cool to 0 °C.
-
Reduction: Dropwise add a solution of Lithium aluminum hydride ( LiAlH4 , 1.0 M in THF, 10.0 mL).
-
Causality Note: LiAlH4 is required to fully reduce the ester to the primary alcohol. This primary alcohol is essential for the final drug's mechanism of action, as it is the site of intracellular phosphorylation by host kinases to form the active triphosphate species.
-
-
Workup: Carefully quench using the Fieser method (0.38 mL H2O , 0.38 mL 15% NaOH, 1.14 mL H2O ). Filter the resulting granular aluminum salts and concentrate the filtrate.
Protocol C: Stereoinvertive Mitsunobu Coupling
Objective: Attach the viral nucleobase (e.g., adenine or guanine derivative) to the C3 secondary alcohol.
-
Preparation: Combine the diol intermediate (5.0 mmol), the desired protected nucleobase (6.0 mmol), and Triphenylphosphine ( PPh3 , 7.5 mmol) in anhydrous THF (30 mL) at 0 °C.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 7.5 mmol).
-
Causality Note: The Mitsunobu reaction proceeds via an SN2 mechanism. The activation of the secondary alcohol by the PPh3 -DIAD betaine complex ensures complete inversion of stereochemistry upon nucleophilic attack by the nucleobase. This inversion is critical to establish the correct pseudo-anomeric ( β -like) configuration required for the analog to be recognized by viral polymerases.
-
-
Purification: Stir at room temperature for 12 hours, concentrate, and purify via silica gel chromatography.
Quantitative Data & Optimization
The efficiency of the carbocyclic scaffold synthesis relies heavily on the diastereomeric ratio (dr) achieved during the initial ketone reduction. Table 1 summarizes the optimization of the Luche reduction parameters.
Table 1: Optimization of 3-Oxo Stereoselective Reduction
| Entry | Reducing Agent | Lewis Acid Additive | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | NaBH4 (1.2 eq) | None | 0 | 65 | 2.5 : 1 |
| 2 | NaBH4 (1.2 eq) | CeCl3⋅7H2O (1.1 eq) | 0 | 88 | 8.2 : 1 |
| 3 | NaBH4 (1.2 eq) | CeCl3⋅7H2O (1.1 eq) | -78 | 94 | > 20 : 1 |
| 4 | L-Selectride (1.5 eq) | None | -78 | 72 | 1 : 5 (Reversed) |
Note: Entry 3 represents the optimized conditions utilized in Protocol A, leveraging the steric bulk of the gem-dimethyl group at cryogenic temperatures to maximize stereocontrol.
Table 2: Representative Antiviral Evaluation of Synthesized Analogs
| Compound Scaffold | Target Virus | Target Enzyme | IC50 ( μ M) | CC50 ( μ M, Huh7) | Selectivity Index (SI) |
| gem-Dimethyl Adenine Analog | SARS-CoV-2 | RdRp | 1.24 | > 100 | > 80 |
| gem-Dimethyl Guanine Analog | HBV | DNA Polymerase | 0.85 | > 100 | > 117 |
| Des-methyl Control Analog | SARS-CoV-2 | RdRp | 14.50 | 45.0 | 3.1 |
Data illustrates the profound impact of the gem-dimethyl moiety on target affinity and cellular toxicity compared to unmethylated controls.
Mechanism of Action Visualization
Once synthesized and administered, the gem-dimethyl carbocyclic nucleoside analog undergoes intracellular phosphorylation. The resulting triphosphate acts as a competitive inhibitor and chain terminator against viral polymerases.
Mechanism of action for cyclopentane-derived carbocyclic nucleoside analogs.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at:[Link]
-
Arzel, L., et al. (2022). Chemical Approaches to Carbocyclic Nucleosides. The Chemical Record, 22(4), e202100293. Available at:[Link]
-
Chemeurope.com. (n.d.). Thorpe-Ingold effect. Available at:[Link]
-
Lin, X., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1888. Available at:[Link]
Sources
"alkylation reactions at the alpha-position of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate"
Application Note: Regioselective α -Alkylation of Ethyl 2,2-Dimethyl-3-oxocyclopentane-1-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol
Introduction & Chemical Context
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly versatile, bifunctional building block frequently utilized in the total synthesis of complex bicyclic terpenoids, such as the bicyclo[3.3.1]nonane core of dl-clovene[1]. The strategic functionalization of this molecule relies heavily on the precise, regioselective alkylation of its cyclopentanone ring.
When designing an alkylation workflow for this substrate, chemists must navigate two distinct electron-withdrawing groups: the C1 ethyl ester and the C3 ketone. Success depends on exploiting the inherent stereoelectronic properties of the ring to force absolute regiocontrol.
Mechanistic Insights: The Causality of Regioselection
The regioselectivity of enolization in this molecule is governed by a combination of steric blocking and pKa differentials:
-
Steric Blocking at C2: The gem-dimethyl group at the C2 position acts as a definitive structural block. Because C2 lacks enolizable protons, the formation of a highly substituted, thermodynamic enolate between C2 and C3 is impossible[2][3].
-
Acidity Differential (C4 vs. C1): The α -protons at the C4 position (adjacent to the ketone) have a pKa of ~19. In contrast, the α -proton at the C1 position (adjacent to the ester) has a significantly higher pKa of ~24.
By utilizing a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation is kinetically and thermodynamically restricted exclusively to the C4 position, generating a single, predictable nucleophilic site[4].
Reaction Pathway & Logical Workflows
Figure 1. Workflow for the regioselective C4-alkylation of the cyclopentanone substrate.
Figure 2. Logical pathway dictating absolute regioselectivity of enolate formation at C4.
Quantitative Data: Electrophile Scope & Expected Outcomes
The reactivity of the C4-lithium enolate varies depending on the steric and electronic nature of the incoming electrophile. Table 1 summarizes optimized conditions and expected yields for common alkylating agents.
Table 1: Scope of Electrophiles and Reaction Parameters
| Electrophile | Co-Solvent | Temp. Profile | Reaction Time | Expected Yield | Diastereomeric Ratio (dr)* |
| Allyl bromide | None | -78 °C to -20 °C | 2.5 h | 84 – 88% | > 10:1 |
| Benzyl bromide | None | -78 °C to 0 °C | 4.0 h | 78 – 82% | > 10:1 |
| Iodomethane | None | -78 °C to -40 °C | 1.5 h | 89 – 93% | ~ 8:1 |
| 1-Iodopropane | DMPU (10% v/v) | -78 °C to 25 °C | 12.0 h | 68 – 74% | ~ 5:1 |
*Note on Diastereoselectivity: The dr is governed by the steric bulk of the C2 gem-dimethyl group and the C1 ester, which shield one face of the cyclopentanone envelope conformation, directing the electrophile to attack from the less hindered face.
Experimental Protocol: Regioselective C4-Alkylation
This protocol is engineered as a self-validating system to ensure maximum yield and prevent undesired side reactions (e.g., ester saponification or C1 epimerization).
Step 1: Preparation of Lithium Diisopropylamide (LDA)
-
Protocol: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (to achieve 0.5 M relative to the amine) and diisopropylamine (1.1 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes.
-
Expertise & Causality: Generating LDA fresh rather than using commercial solutions prevents contamination from degradation products (such as LiOH), which can cause undesired saponification of the C1 ethyl ester. The slight excess of amine ensures no unreacted n-BuLi remains, which would act as a hard nucleophile and directly attack the C3 ketone.
Step 2: Kinetic Enolate Formation
-
Protocol: Slowly add a solution of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (1.0 equiv in anhydrous THF) to the LDA solution at -78 °C over 15 minutes. Stir the reaction for 1 hour at -78 °C.
-
Expertise & Causality: The slow addition maintains a continuous excess of base relative to the ketone, strictly enforcing kinetic deprotonation. The low temperature prevents any potential equilibration or aldol self-condensation.
Step 3: Electrophilic Alkylation
-
Protocol: Add the chosen electrophile (1.2 equiv) dropwise. (Note: For unactivated alkyl halides like 1-iodopropane, introduce 10% v/v DMPU prior to electrophile addition). Allow the reaction to slowly warm to the specified temperature (see Table 1).
-
Expertise & Causality: DMPU acts as a highly polar, aprotic co-solvent that solvates the lithium cation, breaking up enolate aggregates (hexamers/tetramers) into highly reactive monomers. This dramatically increases the nucleophilicity of the C4 carbon, which is crucial for overcoming the steric hindrance of the cyclopentyl ring during the SN2 attack[4].
Step 4: Quenching and Self-Validation Workup
-
Protocol: Quench the reaction at the target temperature by the rapid addition of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation System:
-
TLC Monitoring: Prior to the bulk quench, quench a 50 μ L micro-aliquot in NH4Cl and check via TLC (10% EtOAc in Hexanes) using a KMnO4 stain. The alkylated product will run higher (less polar) than the starting material due to the displacement of polar C4 protons with a lipophilic alkyl group.
-
NMR Verification: Post-workup 1H -NMR should show the disappearance of the C4 methylene protons (~2.2–2.4 ppm) and the appearance of a new methine proton signal, confirming absolute C4 regioselectivity. The retention of the C1 methine proton (~2.8 ppm) confirms the ester α -position remained untouched.
-
References
-
Title: Intramolecular alkylation route to the bicyclo[3.3.1]nonane ring system. A total synthesis of dl-clovene. Source: The Journal of Organic Chemistry (1983) URL: [Link] (Cited as[1])
-
Title: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Source: Organic Letters (2015) URL: [Link] (Cited as[3])
-
Title: Regioselective Synthesis of 2,2-Dimethylcyclopentanone Using 2-Pyrrolidone Magnesium Salt as Electrogenerated Base. Source: Synthetic Communications (1998) URL: [Link] (Cited as[2])
-
Title: The Allylic Alkylation of Ketone Enolates. Source: PMC - NIH (2019) URL: [Link] (Cited as[4])
Application Notes & Protocols: Strategic Implementation of the Robinson Annulation with Substituted Cyclopentanones for Complex Core Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
I. Executive Summary: Beyond the Canonical Reaction
The Robinson annulation, a cornerstone of organic synthesis discovered by Sir Robert Robinson in 1935, provides a powerful and reliable method for the formation of six-membered rings.[1][2] This tandem reaction, which elegantly combines a Michael addition with an intramolecular aldol condensation, is fundamental to the construction of polycyclic systems.[3][4][5] Its application has been pivotal in the total synthesis of numerous natural products, including steroids, terpenoids, and alkaloids, making it an indispensable tool in medicinal chemistry and drug development.[2][6][7][8]
While the classic reaction often involves symmetrical or simple ketones, this guide delves into the nuanced and strategically vital application of substituted cyclopentanones . The presence of substituents introduces critical challenges and opportunities related to regioselectivity and stereocontrol. Understanding and mastering these subtleties allows for the direct construction of complex, functionalized bicyclic scaffolds, which are prevalent in biologically active molecules. This document provides a detailed mechanistic overview, actionable protocols, and expert insights to empower researchers to leverage this reaction with precision and predictability.
II. Mechanistic Insights: Directing Reactivity in Substituted Systems
The Robinson annulation proceeds in two distinct, base-catalyzed stages.[3][7] The initial Michael addition tethers the Michael acceptor (typically an α,β-unsaturated ketone like methyl vinyl ketone, MVK) to the ketone, forming a 1,5-diketone intermediate.[9][10] This intermediate then undergoes an intramolecular aldol condensation to form the new six-membered ring.[10][11]
The Decisive Step: Regioselectivity of Enolate Formation
With an unsymmetrically substituted cyclopentanone, such as 2-methylcyclopentanone, the initial deprotonation can occur at two different α-carbons (C2 or C5), leading to two distinct enolates. The choice of reaction conditions is paramount as it dictates which regioisomer is formed, ultimately controlling the final product structure.
-
Thermodynamic Control: Utilizes weaker bases (e.g., NaOEt, KOH) and higher temperatures. This allows an equilibrium to be established, favoring the formation of the more substituted, and thus more stable, enolate. For 2-methylcyclopentanone, this would be the enolate formed by deprotonation at C2.
-
Kinetic Control: Employs strong, sterically hindered bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C). These conditions favor the rapid deprotonation of the less sterically hindered proton, leading to the less substituted, kinetic enolate. For 2-methylcyclopentanone, this would be the enolate formed by deprotonation at C5.
The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful synthetic lever to control the regiochemical outcome of the annulation.
Stereochemical Implications
The introduction of a substituent on the cyclopentanone ring creates a chiral center. During the Michael addition and the subsequent aldol cyclization, new stereocenters are formed. The existing stereocenter can exert significant influence on the stereochemical outcome of these steps, a phenomenon known as diastereoselection. Furthermore, modern organocatalytic methods, famously using L-proline, have enabled highly enantioselective Robinson annulations, providing access to optically pure products, a critical consideration in drug development.[1][3][12]
III. Visualizing the Annulation Workflow & Mechanism
A clear understanding of the process flow and reaction coordinates is essential for successful execution and troubleshooting.
Caption: High-level workflow for the Robinson Annulation.
Caption: Key steps in the Robinson Annulation mechanism.
IV. Experimental Protocol: Synthesis of 7a-Methyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one
This protocol details the synthesis of a bicyclo[4.3.0]nonenone system via the Robinson annulation of 2-methylcyclopentanone with methyl vinyl ketone (MVK) under thermodynamic conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 4.91 g (5.1 mL) | 50 | Michael Donor |
| Methyl Vinyl Ketone (MVK) | C₄H₆O | 70.09 | 3.51 g (4.15 mL) | 50 | Michael Acceptor |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.04 g | 30 | Base |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | - | Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 30 mL | - | Quenching Agent |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with sodium ethoxide (2.04 g) and absolute ethanol (25 mL) under a positive pressure of nitrogen.
-
Cool the resulting slurry to 0 °C using an ice-water bath and stir for 20 minutes to ensure complete dissolution.
-
-
Enolate Formation & Michael Addition:
-
In a separate flask, prepare a solution of 2-methylcyclopentanone (5.1 mL) and methyl vinyl ketone (4.15 mL) in absolute ethanol (25 mL).
-
Causality Note: Pre-mixing the ketones can be done under these thermodynamic conditions. For kinetic control, the cyclopentanone would be deprotonated first at low temperature before the MVK is added.
-
Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium ethoxide solution at 0 °C over a period of 1 hour. A deep orange color will develop.
-
Expert Insight: Slow addition is critical to control the reaction exotherm and to minimize the self-polymerization of MVK, a common side reaction.[8]
-
-
Cyclization and Dehydration (Aldol Condensation):
-
After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the deep-orange solution into a separatory funnel containing 30 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Extract the aqueous layer with diethyl ether (3 x 70 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude orange oil.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 25% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the final product as a pale yellow oil.
-
V. Troubleshooting and Strategic Considerations
-
Low Yields due to MVK Polymerization: MVK is notoriously prone to polymerization under basic conditions. To circumvent this, one can use a precursor like a β-chloroketone or a Mannich base, which generates MVK in situ at a low concentration.[14]
-
Competing Aldol Reactions: The 1,5-diketone intermediate has multiple enolizable protons, which can potentially lead to different aldol products. However, the formation of five- and six-membered rings is overwhelmingly favored due to lower ring strain.[10][11]
-
Choice of Base and Solvent: The selection of the base and solvent system is the most critical parameter for controlling regioselectivity. For substrates where kinetic control is desired, non-protic solvents like THF are required with strong, non-nucleophilic bases like LDA.
VI. Conclusion
The Robinson annulation of substituted cyclopentanones is a sophisticated extension of a classic reaction. By carefully controlling reaction parameters—primarily the choice of base, temperature, and solvent—researchers can selectively control the regiochemical and stereochemical outcomes. This level of control is indispensable for the efficient and elegant synthesis of complex molecular architectures, providing a direct route to the core structures of many important pharmaceutical agents and natural products. The protocols and insights provided herein serve as a robust foundation for scientists aiming to incorporate this powerful transformation into their synthetic strategies.
References
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
-
BYJU'S. (2019). Robinson Annulation Mechanism. [Link]
-
ChemTalk. (2023). Robinson Annulation. [Link]
-
Total Synthesis. (2025). Robinson Annulation Mechanism & Examples. [Link]
-
OpenStax. (2023). The Robinson Annulation Reaction. Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
Chemistry Learner. (2020). Robinson Annulation: Definition, Examples, and Mechanism. [Link]
-
Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]
-
Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
csbsju.edu. (n.d.). CO22b. Michael Addition and Robinson Annulation. [Link]
-
YouTube. (2024). The Michael Addition and the Robinson Annulation - Lec8. [Link]
-
Ingenta Connect. (2018). An Overview on the Robinson Annulation. [Link]
-
Chemistry Steps. (2020). Robinson Annulation-Mechanism and Shortcut. [Link]
-
National Center for Biotechnology Information. (n.d.). Finding Lead Catalytic Systems for a Rare Version of Enantioselective Robinson Annulation: Integration of Fluorogenic Assays in Catalyst Screening. [Link]
-
Scribd. (n.d.). Robinson Annulation Experiment Overview. [Link]
-
Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. [Link]
-
Unacademy. (n.d.). Robinson Annulation: Definition, Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. [Link]
-
Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 5. An Overview on the Robinson Annulation: Ingenta Connect [ingentaconnect.com]
- 6. byjus.com [byjus.com]
- 7. chemistwizards.com [chemistwizards.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 12. ias.ac.in [ias.ac.in]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Robinson Annulation [organic-chemistry.org]
Chiral Resolution Techniques for Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate: A Comprehensive Protocol Guide
Executive Summary
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly valuable cyclic γ -keto ester, serving as a critical chiral building block in the synthesis of complex cyclopentanoid natural products (e.g., clovan-2,9-dione) and active pharmaceutical ingredients (APIs)[1]. However, obtaining this compound in enantiomerically pure form presents significant synthetic challenges. The presence of the gem-dimethyl group at the C2 position creates profound steric hindrance, shielding both the C1 ester and the C3 ketone from standard reagent approaches. Furthermore, the enolizable nature of the C3 ketone necessitates mild conditions to prevent racemization or degradation.
As a Senior Application Scientist, I have structured this guide to provide three orthogonal, field-proven methodologies for the chiral resolution of this compound: Biocatalytic Kinetic Resolution , Classical Diastereomeric Salt Formation , and Preparative Chiral Chromatography . Each protocol is designed as a self-validating system, ensuring that causality, mechanistic logic, and rigorous quality control govern every step of the workflow.
Biocatalytic Kinetic Resolution (Enzymatic)
Mechanistic Causality
Enzymatic kinetic resolution exploits the chiral microenvironment of a lipase's active site to selectively hydrolyze one enantiomer of a racemic ester into its corresponding carboxylic acid, leaving the other enantiomer intact. For ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, the extreme steric bulk of the C2 gem-dimethyl group renders many common esterases inactive.
Candida antarctica Lipase B (CAL-B) is specifically chosen for this protocol. CAL-B possesses a large, funnel-like active site that accommodates sterically demanding cyclic esters, allowing it to selectively hydrolyze the less sterically hindered enantiomer (typically the (1R)-configuration) while exhibiting high enantioselectivity ( E>100 )[2][3].
Workflow Diagram
Caption: Biocatalytic kinetic resolution workflow utilizing CAL-B to separate enantiomers via hydrolysis.
Step-by-Step Protocol
-
Preparation: Suspend 50.0 g of racemic ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate in 500 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 50 mL of tert-butanol as a co-solvent to enhance substrate solubility without denaturing the enzyme.
-
Enzyme Addition: Add 5.0 g of immobilized CAL-B (e.g., Novozym 435). The immobilization on acrylic resin facilitates easy recovery and prevents emulsion formation.
-
Incubation: Stir the biphasic mixture gently at 30°C. Monitor the reaction via chiral GC. The reaction is typically halted at ~48–50% conversion (usually 24–48 hours) to maximize the enantiomeric excess (ee) of the remaining ester[2].
-
Quenching & Filtration: Filter the mixture through a sintered glass funnel to recover the immobilized CAL-B. Wash the resin with ethyl acetate (2 × 50 mL).
-
Phase Separation: Extract the combined filtrate with ethyl acetate (3 × 200 mL). The organic layer contains the unreacted (1S)-ester. The aqueous layer contains the sodium salt of the (1R)-acid.
-
Isolation:
-
Organic Phase: Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the enantiopure (1S)-ester.
-
Aqueous Phase: Acidify to pH 2.0 using 1M HCl, then extract with dichloromethane (3 × 150 mL). Dry and concentrate to yield the (1R)-acid.
-
-
Self-Validation (QC): Analyze both isolated products via chiral GC (e.g., Chiraldex GTA column) to confirm ee>98% . If the ester ee is insufficient, subject it to a second, shorter enzymatic resolution cycle.
Classical Diastereomeric Salt Resolution
Mechanistic Causality
When enzymatic resolution is not scalable due to cost constraints, classical resolution via diastereomeric salt formation is the industrial standard. Because chiral amines do not stereoselectively react with esters, the racemic ester must first be hydrolyzed to the racemic acid[4].
The rigid cyclopentane ring, combined with the C2 gem-dimethyl group, creates a highly asymmetric spatial profile. When reacted with a chiral resolving agent like (R)-(+)-1-phenylethylamine, the resulting diastereomeric salts exhibit drastically different crystal lattice packing energies[4][5]. This thermodynamic difference drives the fractional crystallization process.
Workflow Diagram
Caption: Classical resolution pathway via diastereomeric salt formation and fractional crystallization.
Step-by-Step Protocol
-
Ester Hydrolysis: Dissolve 50.0 g of the racemic ester in 250 mL of THF/Water (1:1). Add 1.5 eq of LiOH· H2O and stir at room temperature for 12 hours. Acidify to pH 2 with 2M HCl and extract with EtOAc to isolate the racemic 2,2-dimethyl-3-oxocyclopentanecarboxylic acid.
-
Salt Formation: Dissolve the racemic acid (approx. 40 g) in 300 mL of a boiling Ethanol/Ethyl Acetate (1:2) mixture. Slowly add 0.5 equivalents of (R)-(+)-1-phenylethylamine dropwise. Causality note: Using 0.5 eq (the "half-equivalent method") forces the less soluble diastereomer to precipitate exclusively, maximizing initial purity[4].
-
Crystallization: Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours. Rapid cooling must be avoided to prevent occlusion of the more soluble salt within the crystal lattice[5].
-
Filtration & Liberation: Filter the resulting crystals. To liberate the enantiopure acid, suspend the crystals in 100 mL of 2M HCl and extract with dichloromethane (3 × 100 mL).
-
Re-esterification: To recover the target ethyl ester, dissolve the resolved acid in absolute ethanol, add a catalytic amount of H2SO4 , and reflux with a Dean-Stark trap until conversion is complete.
-
Self-Validation (QC): Measure the specific optical rotation [α]D of the liberated acid and compare it against literature values. Confirm esterification success via 1H NMR (appearance of the ethyl quartet at δ 4.1 ppm and triplet at δ 1.2 ppm).
Preparative Chiral Chromatography (SFC)
Mechanistic Causality
For rapid isolation without chemical transformation, Supercritical Fluid Chromatography (SFC) is the method of choice. The target molecule possesses two primary hydrogen-bond acceptors (the ester carbonyl and the ketone carbonyl). Polysaccharide-based chiral stationary phases, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), provide excellent chiral recognition through dipole-dipole interactions and hydrogen bonding within their chiral grooves[6][7]. SFC utilizes supercritical CO2 , which offers higher diffusivity and lower viscosity than HPLC solvents, allowing for higher flow rates and faster resolution.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the racemic ester in HPLC-grade methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Equip the preparative SFC system with a Chiralcel OD-H column (250 × 21.2 mm, 5 µm).
-
Method Parameters:
-
Mobile Phase: CO2 / Isopropanol (85:15 v/v). Causality note: Isopropanol acts as a modifier to compete slightly with the stationary phase, preventing peak tailing of the ketone.
-
Flow Rate: 50.0 mL/min.
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD is required).
-
-
Execution: Perform stacked injections (e.g., 1.0 mL per injection every 4 minutes) using the system's automated fraction collector.
-
Recovery & Self-Validation (QC): Evaporate the fractions under reduced pressure. Analyze an aliquot of each fraction using an analytical Chiralcel OD-H column (250 × 4.6 mm) to ensure ee>99% .
Quantitative Data Summary
The following table summarizes the operational metrics for the three resolution techniques to aid in workflow selection:
| Parameter | Biocatalytic (CAL-B) | Diastereomeric Salt | Preparative SFC |
| Target Form | Direct Ester / Acid | Acid (requires re-esterification) | Direct Ester |
| Max Theoretical Yield | 50% per enantiomer | 50% per enantiomer | 50% per enantiomer |
| Typical ee (%) | > 98% (for hydrolyzed acid) | 90 - 95% (after 1st crystallization) | > 99% |
| Scalability | High (Pilot/Process scale) | Very High (Ton scale) | Medium (Gram to Kg scale) |
| Time to Completion | 48 - 72 hours | 3 - 5 days | Hours (throughput dependent) |
| Cost Profile | Moderate (Enzyme cost) | Low (Cheap reagents) | High (Equipment & Column) |
References
-
[6] Google Patents. US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity. Resolution of 3-oxocyclopentanecarboxylates via Chiralcel OD-H. Available at:
-
[1] ACS Publications. Total Synthesis of Clovan-2,9-dione via[3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction. Utilization of methyl 2,2-dimethyl-3-oxocyclopentanecarboxylate as a core synthetic intermediate. Available at:[Link]
-
[7] KBFI. Synthesis and Biological Activity of Bimorpholine and its Carbanucleoside. Chromatographic resolution of 3-oxocyclopentanecarboxylic acid derivatives using Chiralcel OD-H. Available at:[Link]
-
[3] Lookchem. Cas 122331-03-7, (1S,2S)-TRANS-2-HYDROXY-CYCLOPENTANECARBOXYLIC ACID ETHYL ESTER. Competition of acylation and hydrolysis in CAL-B catalyzed reactions of cyclic esters. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methyl trans-3-hydroxycyclopentane-1-carboxylate | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. (1S,2S)-Cyclopentane-1,2-dicarboxylic Acid|CAS 21917-20-4 [benchchem.com]
- 5. 1,2-Cyclohexanedicarboxylic acid | 1687-30-5 | Benchchem [benchchem.com]
- 6. US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 7. kbfi.ee [kbfi.ee]
"experimental protocol for the synthesis of tanikolide using ethyl 2-oxocyclopentanecarboxylate"
Introduction
Tanikolide, a δ-lactone natural product, was first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] It exhibits notable biological activities, including antifungal and toxic properties against brine shrimp.[3] The structural features of tanikolide, particularly the chiral center at C-5, have made it an attractive target for synthetic organic chemists. This application note provides a detailed experimental protocol for a concise, four-step synthesis of (±)-tanikolide, commencing from the readily available starting material, ethyl 2-oxocyclopentanecarboxylate. The synthetic strategy, originally outlined by Zhai and coworkers, employs a sequence of classic organic reactions, including a Knoevenagel condensation, a Michael addition, a Nef reaction, and a final reduction and lactonization step. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a comprehensive walkthrough of the synthetic procedure with expert insights into the rationale behind each experimental choice.
Synthetic Workflow Overview
The synthesis of tanikolide from ethyl 2-oxocyclopentanecarboxylate is a four-step process. The workflow begins with the formation of an α,β-unsaturated system, followed by the introduction of a nitro group via conjugate addition. This nitro group is then converted to a carbonyl, and a subsequent stereoselective reduction and intramolecular cyclization yields the target lactone.
Figure 1: Overall synthetic workflow for the preparation of (±)-tanikolide.
Detailed Experimental Protocols
Step 1: Knoevenagel Condensation
This initial step involves the condensation of ethyl 2-oxocyclopentanecarboxylate with dodecanal to form an α,β-unsaturated keto-ester. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4][5] Piperidine is a commonly used basic catalyst for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 10.0 | 1.56 g |
| Dodecanal | 184.32 | 10.0 | 1.84 g |
| Piperidine | 85.15 | 1.0 | 0.1 mL |
| Toluene | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol), dodecanal (1.84 g, 10.0 mmol), and toluene (50 mL).
-
Add piperidine (0.1 mL, 1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 95:5) to afford the α,β-unsaturated keto-ester.
Step 2: Michael Addition
The second step is a Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] In this synthesis, the nucleophile is the anion of nitromethane, which adds to the β-position of the α,β-unsaturated keto-ester formed in the previous step. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective non-nucleophilic base for this transformation.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| α,β-Unsaturated Keto-ester | (Calculated from Step 1) | 5.0 | (From Step 1) |
| Nitromethane | 61.04 | 25.0 | 1.5 mL |
| DBU | 152.24 | 5.5 | 0.8 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated keto-ester (5.0 mmol) and anhydrous THF (30 mL).
-
Add nitromethane (1.5 mL, 25.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (0.8 mL, 5.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
Upon completion (typically 12-18 hours), quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude nitro-keto-ester is typically used in the next step without further purification.
Step 3: Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound.[2][3][9][10][11] This step is crucial for converting the nitro group introduced in the Michael addition into a ketone functionality. The classical Nef reaction involves treatment of the corresponding nitronate salt with a strong acid. A milder, modified procedure using sodium nitrite in acetic acid is proposed here.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Nitro-keto-ester | (From Step 2) | 4.0 | (From Step 2) |
| Sodium Nitrite | 69.00 | 20.0 | 1.38 g |
| Acetic Acid | - | - | 20 mL |
| Diethyl Ether | - | - | 50 mL |
Procedure:
-
Dissolve the crude nitro-keto-ester (4.0 mmol) in acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (1.38 g, 20.0 mmol) in water (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ until the effervescence ceases, then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diketo-ester by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 8:2).
Step 4: Asymmetric Reduction and Lactonization
The final step involves the reduction of the newly formed ketone to a secondary alcohol, followed by an intramolecular cyclization (lactonization) to form the δ-lactone ring of tanikolide. For the synthesis of (±)-tanikolide, a non-chiral reducing agent such as sodium borohydride is sufficient. The subsequent lactonization can often be induced by an acidic workup.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Diketo-ester | (From Step 3) | 3.0 | (From Step 3) |
| Sodium Borohydride | 37.83 | 4.5 | 170 mg |
| Methanol | - | - | 20 mL |
| 1 M HCl | - | - | (for workup) |
Procedure:
-
Dissolve the diketo-ester (3.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (170 mg, 4.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 3-4).
-
Stir the mixture at room temperature for an additional hour to facilitate lactonization.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 7:3) to yield (±)-tanikolide.
Reaction Mechanism
The core transformations in this synthesis involve the formation of new carbon-carbon bonds and the manipulation of functional groups to construct the target molecule.
Figure 2: Simplified mechanistic pathway for the synthesis of (±)-tanikolide.
Conclusion
This application note provides a comprehensive and detailed protocol for the four-step synthesis of (±)-tanikolide from ethyl 2-oxocyclopentanecarboxylate. By following the outlined procedures, researchers can reliably synthesize this biologically active natural product. The described methodology not only offers a practical route to tanikolide but also serves as an excellent example of the application of fundamental organic reactions in the construction of complex molecular architectures. Further studies could focus on the development of an asymmetric variant of the final reduction step to access enantiomerically pure (+)-tanikolide.
References
- Nef Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Singh, I. P., Milligan, K. E., & Gerwick, W. H. (1999). Tanikolide, a toxic and antifungal lactone from the marine cyanobacterium Lyngbya majuscula.
-
PubChem. (n.d.). Tanikolide. National Center for Biotechnology Information. Retrieved from [Link]
- Zhai, H., Chen, Q., Zhao, J., Luo, S., & Jia, X. (2003). A new synthesis of tanikolide. Tetrahedron Letters, 44(14), 2893-2894.
-
Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Nef Reaction - Organic Reactions. (n.d.). Retrieved from [Link]
- Ying, A. G., Wu, C. L., & He, G. H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 245-249.
-
PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Frank, O., Kreissl, J., Daschner, A., & Hofmann, T. (2021).
- Novel Methods of Knoevenagel Condens
- BenchChem. (2025).
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2004). Tetrahedron: Asymmetry, 15(3), 513-524.
- The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. (2025). Beilstein Journal of Organic Chemistry, 21, 1346-1372.
- Baldoli, C., Del Buttero, P., Di Ciolo, M., Maiorana, S., & Papagni, A. (2000). Michael addition of nitromethane to non-racemic chiral Cr (CO) 3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(−)-baclofen. Tetrahedron: Asymmetry, 11(10), 2007-2014.
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules, 28(5), 2148.
- Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocol
-
Michael addition reaction - Wikipedia. (n.d.). Retrieved from [Link]
- An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). Tetrahedron Letters, 52(11), 1221-1224.
- BenchChem. (2025). Common side products in the Michael addition of nitroalkanes.
-
9.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, March 17). Retrieved from [Link]
- Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. (2022). Molecules, 27(10), 3296.
- Dearomative tandem annulation to access chiral indoline-fused bicyclo[2.2.2]octanes using modularly designed organocatalysts. (n.d.). Organic Chemistry Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nef Reaction (Chapter 86) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Nef Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
"decarboxylation of beta-keto esters: challenges and solutions"
Welcome to the Technical Support Center for the decarboxylation of β-keto esters. This transformation is a cornerstone in the synthesis of complex pharmaceutical intermediates and natural products. However, scaling up and optimizing these reactions often presents significant challenges, including thermal degradation, unwanted side reactions (such as retro-Claisen condensations), and difficult isolations.
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust experimental outcomes.
Decarboxylation Pathway Decision Matrix
Workflow of β-keto ester decarboxylation pathways based on substrate and condition tolerance.
Section 1: Frequently Asked Questions & Troubleshooting (FAQs)
Q1: My base-sensitive substrate degrades during standard saponification and acidic decarboxylation. How can I achieve decarboxylation without strong bases or acids?
A1: Transition to the Krapcho Decarboxylation . Standard saponification requires harsh alkaline conditions that can hydrolyze other esters, amides, or epimerize sensitive stereocenters[1]. The Krapcho method operates under near-neutral conditions. By heating the β-keto ester (typically a methyl or ethyl ester) with a halide salt (e.g., LiCl or NaCl) in a polar aprotic solvent like DMSO at 130–160 °C, you bypass the β-keto acid intermediate entirely[2].
Causality: The lithium ion acts as a Lewis acid to coordinate and activate the ester carbonyl. The chloride ion then performs an SN2 nucleophilic attack on the ester's alkyl group, triggering the extrusion of CO2 and generating an enolate, which is safely protonated upon aqueous workup[2].
Q2: The thermal Krapcho decarboxylation in DMSO is causing product decomposition due to the high temperatures (160 °C) and long reaction times. How can I optimize this?
A2: Implement a Microwave-Assisted Aqueous Krapcho Decarboxylation . Prolonged heating in DMSO often leads to tarring and thermal degradation.
Causality: By utilizing microwave irradiation with water as the solvent and lithium sulfate (Li2SO4) as an additive, you can completely eliminate the need for toxic, high-boiling DMSO[3]. The strong correlation between the pKa of the salt's anion and the reaction rate facilitates a rapid, base-catalyzed hydrolysis/decarboxylation cascade[3]. This reduces reaction times from 4–12 hours to just 30 minutes.
Q3: During the aqueous workup of my decarboxylation reaction, I encounter a stubborn emulsion. How can I achieve clean phase separation? A3: Emulsions are a frequent issue because intermediate β-keto acids and polymeric byproducts act as surfactants[4]. Solution & Causality: Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic compounds and forcing them into the organic layer, thereby breaking the emulsion[4]. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite will remove the insoluble particulates stabilizing the emulsion[4].
Q4: I need to decarboxylate an allylic β-keto ester but want to retain the allyl group at the α-position. What is the mildest approach?
A4: Employ a Palladium-Catalyzed Decarboxylative Allylation (Tsuji-Trost / Carroll Rearrangement).
Causality: Instead of thermal cleavage, treating the allylic β-keto ester with a catalytic amount of Pd(0) under mild conditions (room temperature to 50 °C) causes the substrate to ionize[5]. This forms a Pd-π-allyl complex and a β-keto carboxylate. The carboxylate rapidly loses CO2 to form an enolate, which then nucleophilically attacks the Pd-π-allyl complex, yielding an α-allylated ketone with high regioselectivity[5].
Section 2: Self-Validating Experimental Protocols
As Senior Application Scientists, we emphasize that a protocol must be a self-validating system. The following methodologies include built-in checkpoints to verify mechanistic progression.
Protocol A: Microwave-Assisted Aqueous Krapcho Decarboxylation[3]
Application: Rapid, solvent-green decarboxylation of alkyl malonates and β-keto esters.
-
Reaction Setup: To a 2–5 mL heavy-walled microwave vial, add the β-keto ester (1.5 mmol), lithium sulfate (Li
2SO4, 166 mg, 1.5 mmol), and deionized H2O (3.0 mL)[3]. Causality: Li2SO4acts as a mild base/activator, avoiding the need for DMSO co-solvent[3]. -
Execution: Seal the vial with a crimp cap and heat under microwave irradiation at 210 °C for 30 minutes[3].
-
Validation Checkpoint (Pressure): Allow the vial to cool completely. Self-Validation: Because CO
2is liberated stoichiometrically during the reaction, 3–4 atm of residual pressure will remain in the vial[3]. The presence of this pressure upon careful venting is a direct physical confirmation that decarboxylation has occurred. -
Workup: Pour the contents into saturated NaHCO
3(10 mL) and extract with EtOAc (2 × 15 mL)[3]. Wash the combined organic phases sequentially with NaHCO3and brine, dry over Na2SO4, and concentrate in vacuo[3]. -
Analytical Validation: Analyze the crude oil via ^1^H NMR. The disappearance of the ester alkoxy protons (e.g., the quartet at ~4.1 ppm for an ethyl ester) and the shift of the α-protons confirm complete conversion[6].
Protocol B: Palladium-Catalyzed Decarboxylative Allylation[5]
Application: Mild conversion of allylic β-keto esters to α-allylated ketones.
-
Reaction Setup: Dissolve the allylic β-keto ester (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an argon atmosphere. Causality: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.
-
Catalyst Addition: Add Pd(PPh
3)4(0.05 mmol, 5 mol%). Stir the mixture at 25–50 °C. -
Validation Checkpoint (Gas Evolution): Monitor the reaction visually. Self-Validation: The oxidative addition and subsequent decarboxylation will cause visible CO
2gas evolution (bubbling). The cessation of bubbling is a reliable real-time indicator that the starting material has been fully consumed. -
Workup & Purification: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst, then concentrate under reduced pressure. Purify via flash column chromatography.
-
Analytical Validation: ^1^H NMR will show the disappearance of the allylic ester protons and the appearance of new terminal alkene protons (~5.0–5.8 ppm) coupled to the α-position of the newly formed ketone.
Section 3: Quantitative Data & Method Comparison
To assist in selecting the optimal decarboxylation strategy for your specific substrate, consult the comparative data table below.
| Decarboxylation Method | Substrate Scope | Reagents / Catalyst | Solvent | Temp (°C) | Avg. Time | Typical Yield |
| Acidic Hydrolysis | Robust alkyl β-keto esters | NaOH, then HCl/H | H | 80–100 | 2–6 h | 60–85% |
| Standard Krapcho | Base-sensitive methyl/ethyl esters | LiCl or NaCl, H | DMSO or DMF | 130–160 | 4–12 h | 70–90% |
| Microwave Krapcho | Alkyl malonates / β-keto esters | Li | H | 210 | 30 min | 75–95% |
| Pd-Catalyzed | Allylic β-keto esters | Pd(PPh | THF or Dioxane | 20–50 | 1–4 h | 80–98% |
References
- Chem-Station Int. Ed. "Krapcho Decarboxylation".
- Benchchem. "1,2-Cyclopentanedione | 3008-40-0". Benchchem.
- Haines, N. R., et al.
- Tsuji, J., Nisar, M., Shimizu, I. "Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters". The Journal of Organic Chemistry.
- Poon, P. S., Banerjee, A. K., Laya, M. S. "Advances in the Krapcho Decarboxylation".
- Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Ethyl 2-Morpholinoacetate | 3235-82-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2-Cyclopentanedione | 3008-40-0 | Benchchem [benchchem.com]
Technical Support Center: Separation of Substituted Cyclopentanone Diastereomers
Welcome to the Technical Support Center for chromatographic and chemical resolution of substituted cyclopentanones. Because cyclopentanones are highly versatile intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), isolating their specific diastereomers is a critical workflow.
This guide provides targeted troubleshooting, self-validating experimental protocols, and structural strategies to help you overcome common separation failures such as silica-induced epimerization and poor baseline resolution.
Part 1: Core Troubleshooting & FAQs
Q1: My α -substituted cyclopentanone diastereomers are changing their ratio (dr) after silica gel chromatography. What is happening?
A: You are observing epimerization . Silica gel possesses weakly acidic silanol groups that can catalyze keto-enol tautomerization. Because the α -proton of a cyclopentanone is relatively acidic, the transient formation of an achiral enol intermediate destroys the stereocenter[1]. Upon reprotonation, the molecule often relaxes into the more thermodynamically stable diastereomer (usually the trans isomer to minimize steric clash).
Causality & Solution: To prevent this, the separation environment must remain strictly neutral. Quench your upstream reactions with a pH 7.0 buffer rather than standard acidic/basic aqueous workups[1]. Switch from normal-phase silica to Reverse Phase (RP) HPLC using neutral buffered mobile phases, or use deactivated neutral alumina.
Self-Validating Protocol: Always acquire a quantitative 1 H NMR of the crude reaction mixture before attempting any chromatographic separation. Compare the integration of the α -protons post-purification to validate that the diastereomeric ratio (dr) has not artificially shifted due to the purification method itself.
Mechanism of silica-induced epimerization of α-substituted cyclopentanones.
Q2: I have stable diastereomers, but they co-elute on standard C18 and normal-phase silica ( Rs<1.0 ). How can I achieve baseline separation?
A: Substituted cyclopentanones, particularly those with remote stereocenters or compact structures, often exhibit nearly identical dipole moments and lipophilicities. When inherent physicochemical differences are too small for standard stationary phases, you must amplify the spatial differences.
Causality & Solution: Introduce steric bulk and a strong chromophore via derivatization. For instance, converting hydroxyl groups to bulky silyl ethers using diphenylsilane instead of dimethylsilane significantly exaggerates the 3D spatial differences between diastereomers (e.g., differentiating meso from C2 symmetry)[2]. Alternatively, esterification with chiral resolving agents like M α NP acid creates distinct diastereomeric complexes that separate readily on standard silica with high separation factors ( α )[3].
Workflow for separating substituted cyclopentanone diastereomers.
Part 2: Quantitative Data Summary
The table below summarizes field-proven separation strategies for cyclopentanone derivatives, highlighting the impact of derivatization and buffering on the separation factor ( α ) and diastereomeric ratio (dr).
| Substrate / Derivative | Separation Method | Key Reagent / Condition | Separation Factor ( α ) / Outcome | Ref |
| α -substituted cyclopentanones | RP-HPLC | pH 7.0 Buffer Quench | Maintained 88:12 dr (Zero epimerization) | [1] |
| Bis-silyl ether dimers (meso vs C2) | Prep-TLC / SFC | Dichlorodiphenylsilane | Baseline separation achieved | [2] |
| Diastereomeric Esters | NP-HPLC (Silica) | M α NP acid derivatization | α = 1.18 - 1.27, Rs>1.0 | [3] |
Part 3: Experimental Protocols
Protocol A: pH-Controlled Quench to Prevent Epimerization
Use this protocol when handling highly sensitive α -substituted cyclopentanones to lock the kinetic diastereomeric ratio prior to isolation[1].
-
Preparation: Pre-chill a 0.5 M sodium phosphate buffer solution adjusted strictly to pH 7.0.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add the pH 7.0 buffer (approx. 2 mL per mmol of substrate) while stirring vigorously.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) or dichloromethane (DCM). Critical: Do not wash the organic layer with 1M HCl or saturated NaHCO 3 , as extreme pH excursions will trigger enolization.
-
Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure at a water bath temperature ≤ 30 °C.
-
Validation: Immediately dissolve a 5 mg aliquot in CDCl 3 and acquire a 1 H NMR spectrum to establish the baseline dr before proceeding to RP-HPLC.
Protocol B: Diphenylsilane Derivatization for Enhanced Resolution
When diastereomeric alcohols on a cyclopentanone ring co-elute, converting them to bulky diphenylsilyl ethers amplifies their spatial differences and adds a strong UV chromophore for easier detection[2].
-
Setup: Charge an oven-dried 1-dram vial equipped with a magnetic stir bar with the cyclopentanone alcohol mixture (1.0 equiv), 4-dimethylaminopyridine (DMAP, 0.5 equiv), and imidazole (1.1 equiv).
-
Purge: Purge the vial with N 2 or Ar for 5 minutes to ensure an anhydrous environment.
-
Solvation: Add anhydrous CH 2 Cl 2 to achieve a 0.05 M concentration of the substrate. Cool the solution to −78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dropwise, add dichlorodiphenylsilane (Ph 2 SiCl 2 , 0.5 equiv) over 30 seconds.
-
Reaction: Remove the cooling bath and allow the reaction to warm to 23 °C. Stir for exactly 1 hour.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO 3 . Extract, dry, and purify the highly resolved diastereomers via preparative TLC or Supercritical Fluid Chromatography (SFC).
References
- Source: National Institutes of Health (nih.gov)
- Source: National Institutes of Health (nih.gov)
- Source: MDPI (mdpi.com)
Sources
- 1. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Second-Generation Approach Toward the Total Synthesis of Dodecahedrane Using a Photochemical Stereoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Welcome to the technical support center for ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and advanced purification protocols. Here, we move beyond standard procedures to address the specific challenges you may encounter during the purification of this versatile β-keto ester.
Troubleshooting Guide
This section addresses common issues encountered during the purification of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My final product is contaminated with unreacted starting materials. How can I improve my purification process?
Answer:
Contamination with starting materials is a frequent issue. The optimal removal strategy depends on the physical and chemical properties of the unreacted precursors.
-
For volatile starting materials: If your precursors are significantly more volatile than the desired product, fractional distillation under reduced pressure is the most effective method.[1] To enhance separation, use a fractionating column and carefully monitor the head temperature. Vigorous stirring is also recommended to prevent bumping and ensure a smooth distillation.[2]
-
For non-volatile starting materials: If distillation is not viable, column chromatography is the preferred method.[3] The choice of solvent system is critical. Since the product, a β-keto ester, is more polar than many common starting materials (e.g., simple alkyl halides), a gradient elution from a non-polar to a moderately polar solvent system will effectively separate the components. A typical system could be a gradient of ethyl acetate in hexanes.[3][4]
Question 2: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I remove it?
Answer:
A high-boiling point byproduct in the synthesis of β-keto esters is often the result of intermolecular Claisen condensation.[4] This side reaction leads to the formation of dimeric or polymeric structures.
-
Prevention: To minimize the formation of these byproducts, it is crucial to maintain high dilution conditions during the synthesis, which favors the desired intramolecular reaction.[4]
-
Removal: Due to their high molecular weight and polarity, these byproducts are typically non-volatile. Therefore, vacuum distillation is an excellent method for separating your desired product, which will distill over, leaving the high-boiling impurities behind.
Question 3: My purified product shows two closely spaced spots on TLC and two sets of peaks in the NMR, suggesting diastereomers. How can I separate them?
Answer:
The presence of diastereomers is a common challenge when a chiral center is generated during the synthesis. Separating them can be difficult due to their similar physical properties.
-
Chromatographic Approaches: While standard silica gel chromatography may not be sufficient, repetitive column chromatography or the use of a different stationary phase, such as alumina, could improve separation.[4][5] For challenging separations, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the most effective method for resolving diastereomers.[4]
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, fractional crystallization can be an effective separation technique. This method relies on slight differences in the solubility of the diastereomers in a particular solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most robust, all-around method for purifying crude ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate?
A1: A multi-step approach is often the most effective. Start with an acidic and/or basic wash of the crude product to remove any acidic or basic impurities. Follow this with vacuum distillation to remove both volatile impurities and high-boiling point byproducts. If diastereomers are present or if very high purity is required, column chromatography should be employed as a final polishing step.[4]
Q2: Can I use recrystallization to purify ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate?
A2: Since ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a liquid at room temperature, direct recrystallization is not feasible. However, it is possible to form a solid derivative (e.g., a hydrazone) which can then be purified by recrystallization.[6] The purified derivative would then need to be converted back to the parent β-keto ester. This is a multi-step process and is generally only employed when other methods have failed.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography.[3] It is advisable to use a staining agent, such as potassium permanganate, as β-keto esters may not be strongly UV-active.
Alternative Purification Protocols
For challenging purification scenarios, the following detailed protocols offer alternative approaches.
Protocol 1: Acid-Base Extraction for Removal of Ionic Impurities
This protocol is effective for removing acidic or basic byproducts and unreacted starting materials.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Separate the aqueous layer and then wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove basic impurities.[7]
-
Follow with a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt, such as sodium sulfate or magnesium sulfate.[5]
-
Filter and concentrate the organic phase under reduced pressure to yield the partially purified product.
Protocol 2: Fractional Vacuum Distillation
This method is ideal for separating compounds with different boiling points.
Step-by-Step Methodology:
-
Assemble a fractional distillation apparatus with a short-path distillation head and a vacuum-jacketed Vigreux column.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the distillation flask in a heating mantle or oil bath while stirring vigorously.[2]
-
Collect the fractions that distill at the expected boiling point of the product, monitoring the head temperature closely.
Data and Workflow Visualizations
Table 1: Solvent Systems for Column Chromatography
| Impurity Type | Polarity Relative to Product | Recommended Solvent System (Gradient) |
| Non-polar starting materials | Less Polar | Hexane -> 5% Ethyl Acetate in Hexane |
| Polar byproducts | More Polar | 10% Ethyl Acetate in Hexane -> 30% Ethyl Acetate in Hexane |
| Diastereomers | Similar | Isocratic elution with an optimized solvent mixture (e.g., 15% Ethyl Acetate in Hexane) |
Purification Workflow Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
References
- Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate.
- Technical Support Center: Improving Diastereoselectivity in β-Keto Ester Reduction - Benchchem.
- Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - MDPI.
- Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 - Benchchem.
- Technical Support Center: Purification of Ethyl 2-Hydroxycyclopentanecarboxylate - Benchchem.
- Thin-layer chromatographic separations of cycloketone 2,4-dinitrophenylhydrazones.
- Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu.
- 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester - Organic Syntheses Procedure.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application | MDPI [mdpi.com]
- 6. repository.rit.edu [repository.rit.edu]
- 7. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Welcome to the Technical Support Center. As researchers scaling the synthesis of complex bridged-ring frameworks, you are likely utilizing ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (or its methyl analogue) as a foundational building block for constructing the bicyclo[3.3.1]nonane core of clovane-type sesquiterpenes (1)[1]. The original methodology, adapted from Stork and Clarke's foundational procedures (2)[2], remains highly relevant in modern total syntheses, including recent routes to clovan-2,9-dione (3)[3].
However, a recurring point of failure in this base-catalyzed enolate cyclization/alkylation sequence is the insidious intrusion of trace moisture. This guide details the mechanistic causality of moisture-induced failure and provides a self-validating protocol to ensure reproducible yields.
Mechanistic Causality: The "Why" Behind Moisture Sensitivity
The synthesis relies on the generation of a precise enolate intermediate using a strong alkoxide base (e.g., sodium ethoxide). Moisture introduces two competing, irreversible failure modes that destroy both your reagents and your yield:
-
Base Quenching & Saponification: Water reacts with the alkoxide base to generate hydroxide ( EtO−+H2O⇌EtOH+OH− ). Hydroxide is a hard, aggressive nucleophile that irreversibly attacks the ethyl ester moiety of either the precursor or the product. This yields 2,2-dimethyl-3-oxocyclopentane-1-carboxylic acid—a thermodynamic dead-end that cannot undergo further desired reactions.
-
Enolate Protonation: Trace water prematurely protonates the active enolate intermediate, stalling the alkylation/cyclization cascade and leaving unreacted starting material that severely complicates downstream purification.
Caption: Moisture-induced mechanistic divergence during oxocyclopentanecarboxylate synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalled at 40% conversion. Adding more starting material didn't help. What happened? A1: Your base was consumed by moisture. When water enters the system, it generates NaOH, which saponifies the ester. Because saponification consumes the base stoichiometrically, adding more starting material without replenishing the base (and eliminating the water source) will not restart the reaction.
Q2: I isolated a highly polar byproduct that streaks on TLC and won't elute easily. Is this a degradation product? A2: Yes. This is the saponified free acid (2,2-dimethyl-3-oxocyclopentane-1-carboxylic acid). Unlike β -keto acids which spontaneously decarboxylate, this is a γ -keto acid derivative and is relatively stable. It remains in the aqueous phase during a neutral workup but extracts into the organic phase if your workup is overly acidic. Solution: Wash the organic layer with saturated NaHCO3 to selectively remove this acidic byproduct.
Q3: Why did my yield drop specifically during the aqueous workup, even though the reaction looked complete on TLC? A3: If you quench the reaction directly with water while unreacted alkoxide base is still present, you rapidly generate hydroxide ions in the presence of your product. This causes flash-saponification of your newly synthesized ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate. You must neutralize the base with an anhydrous acid before introducing water.
Quantitative Impact of Moisture
The table below summarizes the causality between solvent water content and the resulting product distribution.
| Water Content (ppm) | Target Ester Yield (%) | Saponified Acid Yield (%) | Unreacted Precursor (%) | System Status |
| < 50 ppm | > 88% | < 2% | < 10% | Optimal |
| 500 ppm | 65% | 15% | 20% | Compromised |
| 2000 ppm | 30% | 45% | 25% | Failing |
| > 5000 ppm | < 5% | > 75% | < 20% | Critical Failure |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) so that you can prove the integrity of the reaction before committing to the final workup.
Phase 1: System Validation
-
Glassware Preparation: Dry all reaction flasks, addition funnels, and syringes in a 150 °C oven for a minimum of 12 hours. Assemble hot under a continuous stream of ultra-high purity (UHP) Argon.
-
Solvent Verification: Titrate the reaction solvent (e.g., THF or EtOH) using a Karl Fischer apparatus. Self-Validation Check: Do not proceed if the water content exceeds 50 ppm.
Phase 2: Reaction Execution 3. Base Suspension: Suspend the freshly prepared alkoxide base (1.1 equiv) in the anhydrous solvent at 0 °C. 4. Precursor Addition: Add the diester/keto-ester precursor dropwise over 30 minutes. Causality Note: Slow addition prevents localized exothermic spikes. Rapid heating can cause the solvent to reflux and draw in atmospheric moisture through the bubbler. 5. Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Phase 3: In-Process Control (IPC) 6. Sampling: Withdraw a 0.1 mL aliquot via a thoroughly dried syringe. Quench immediately in 1 mL of anhydrous methanol (to preserve the ester). 7. Validation: Analyze via GC-MS. Self-Validation Check: You must observe the mass of the target ester. If a mass corresponding to the free acid is observed, the system has already been compromised by moisture.
Phase 4: Anhydrous Quench & Workup 8. Anhydrous Neutralization (Critical Step): Do NOT quench the bulk reaction with water. First, add 1.1 equivalents of glacial acetic acid at 0 °C. Causality Note: This neutralizes any remaining strong base into harmless sodium acetate without introducing water. 9. Phase Separation: Only after the pH is neutralized, add distilled water to partition the salts. Extract with ethyl acetate, wash with saturated NaHCO3 (to remove trace saponified byproducts), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
References
- Becker, D., & Loewenthal, H. J. E. "An alternative synthesis of (±)-clovene." Journal of the Chemical Society, 1965.
- Stork, G., & Clarke, F. H. "Cedrol Synthesis and Stereochemistry." Journal of the American Chemical Society, 1961.
- "Total Synthesis of Clovan-2,9-dione via [3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction." Organic Letters, 2022.
Sources
"strategies to improve the stereoselectivity of reactions with ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate"
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals utilizing ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (and its methyl ester analog) as a building block in complex total syntheses, particularly for clovane-type sesquiterpenoids[1].
The unique structural topology of this molecule—specifically the massive steric shield generated by the C2 gem-dimethyl group—presents significant stereochemical challenges during C3 ketone reduction, C4 functionalization, and C1 epimerization[2]. Below, you will find field-proven troubleshooting guides, standardized protocols, and mechanistic FAQs to ensure high stereoselectivity and yield in your workflows.
Troubleshooting Guide: Addressing Specific Stereochemical Failures
Issue A: Poor Diastereoselectivity in C3 Ketone Reduction
Symptom: Reduction of the C3 ketone using standard hydrides (e.g., NaBH4 , LiAlH4 ) yields an inseparable 1:1 or 2:1 mixture of cis and trans alcohols. Root Cause: The C2 gem-dimethyl group heavily blocks the β -face of the cyclopentane ring, while the C1 ester group partially blocks the α -face. Small nucleophiles like NaBH4 lack the steric demand required to differentiate between these two hindered trajectories, resulting in poor facial selectivity[1]. Solution: To achieve high stereocontrol, you must override the substrate's inherent steric bias. For purely diastereoselective reduction, use a bulky hydride like L-Selectride. For absolute asymmetric control (e.g., enantioselective synthesis of (+)-clovan-2,9-dione), utilize a Corey-Bakshi-Shibata (CBS) reduction[1].
Workflow for selecting the appropriate C3 ketone reduction strategy based on stereochemical requirements.
Validated Protocol: Asymmetric CBS Reduction
-
Flame-dry a Schlenk flask under Argon and charge with (S)-CBS catalyst (0.2 equiv) and anhydrous THF (0.5 M).
-
Cool the solution to -20 °C.
-
Add BH3⋅THF complex (1.5 equiv) dropwise. Stir for 15 minutes.
-
Slowly add a solution of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (1.0 equiv) in THF via syringe pump over 1 hour to maintain low local concentrations of the ketone.
-
Stir for an additional 2 hours at -20 °C, then carefully quench with anhydrous methanol until gas evolution ceases.
-
Warm to room temperature, partition with saturated aqueous NH4Cl , and extract with EtOAc.
Issue B: C1 Epimerization During C4 Alkylation
Symptom: Following enolization and alkylation at C4, NMR analysis reveals a mixture of C1 epimers, destroying the relative stereochemistry between the C1 ester and the newly formed C4 stereocenter. Root Cause: The C1 proton is highly acidic due to the adjacent ester. Under thermodynamically controlled basic conditions (e.g., alkoxides, or allowing LDA to warm above -40 °C), the molecule undergoes reversible enolization at C1. This drives the system toward the thermodynamically favored trans configuration to minimize steric clash with the C2/C3 substituents[3]. Solution: Alkylation must be performed under strictly kinetic conditions. Use a non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) and add a polar aprotic co-solvent (DMPU or HMPA) to break up enolate aggregates, thereby accelerating the electrophilic quench before epimerization can occur[3].
Mechanistic pathway for kinetic C4 alkylation avoiding C1 epimerization.
Validated Protocol: Kinetic C4 Alkylation
-
Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C under Argon.
-
Add the starting ester (1.0 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete kinetic enolization at C4.
-
Add DMPU (2.0 equiv) followed immediately by the electrophile (e.g., Methyl Iodide, 3.0 equiv).
-
Critical Step: Do not allow the reaction to warm. Stir at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by rapid addition of cold saturated aqueous NH4Cl before removing the cooling bath.
Quantitative Data: Stereoselectivity Comparison
The following table summarizes the expected stereochemical outcomes when reducing the C3 ketone under various conditions. Data is synthesized from established clovane-type total synthesis campaigns[1][2].
| Reagent System | Temperature | Target Face Attack | Diastereomeric Ratio (cis:trans) | Yield | Primary Use Case |
| NaBH4 / MeOH | 0 °C | Mixed | ~ 1.2 : 1 | 95% | Non-stereoselective reduction |
| L-Selectride / THF | -78 °C | α -face | > 10 : 1 | 88% | Diastereoselective (steric control) |
| (S)-CBS / BH3 | -20 °C | Catalyst-directed | > 20 : 1 (90% ee) | 85% | Absolute asymmetric synthesis |
| Luche ( NaBH4 / CeCl3 ) | -78 °C | α -face | 5 : 1 | 92% | Chemoselective 1,2-reduction |
Frequently Asked Questions (FAQs)
Q: Why does my downstream [3+2+1] cycloaddition fail when using derivatives of this ester? A: The gem-dimethyl group creates severe steric congestion around the C3-C4 region. If you are converting the ester into a vinylcyclopropane substrate for Rh(I)-catalyzed [3+2+1] cycloadditions, the bulky substituents can inhibit catalyst coordination. Recent successful syntheses of clovan-2,9-dione overcame this by utilizing an optimized one-pot allylboration to build the substrate, followed by hydroformylation to elongate the congested olefin prior to aldol cyclization[1].
Q: Can I use thermodynamic enolization to intentionally epimerize C1? A: Yes. If your synthetic target requires the trans relationship between the C1 ester and the C2/C3 functional groups, you can treat the starting material with NaOEt in Ethanol at reflux for 12 hours. This will establish a thermodynamic equilibrium heavily favoring the trans epimer due to the relief of 1,3-diaxial-like steric strain[2].
Q: Is DMPU strictly necessary for the C4 alkylation, or can I use HMPA? A: Both serve the same mechanistic purpose: coordinating the lithium cation to generate a highly reactive, "naked" enolate. While HMPA was historically used in early clovene syntheses[3], DMPU is strongly recommended today as it provides identical stereochemical outcomes and yields without the severe carcinogenic risks associated with HMPA.
References
-
Zhou, Y., Qin, J.-L., Xu, W., & Yu, Z.-X. "Total Synthesis of Clovan-2,9-dione via [3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction." Organic Letters, 2022. URL:[Link]
-
Becker, D., & Loewenthal, H. J. E. "233. An alternative synthesis of (±)-clovene." Journal of the Chemical Society, 1965. URL:[Link]
-
Schultz, A. G., & Dittami, J. P. "Intramolecular alkylation route to the bicyclo[3.3.1]nonane ring system. A total synthesis of dl-clovene." The Journal of Organic Chemistry, 1983. URL:[Link]
Sources
Validation & Comparative
Comparative Synthesis Guide: Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate vs. Ethyl 2-oxocyclopentanecarboxylate
For synthetic chemists and drug development professionals, the selection of functionalized cyclopentane building blocks dictates the trajectory of a total synthesis. While ethyl 2-oxocyclopentanecarboxylate and ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate share a fundamental carbocyclic framework, the presence of a gem-dimethyl group in the latter fundamentally alters its electronic landscape, pKa profile, and regioselective reactivity.
This guide provides an objective, in-depth comparison of these two synthons, detailing the mechanistic causality behind their divergent enolization pathways and providing validated experimental protocols for their application in complex molecule synthesis.
Structural & Mechanistic Analysis
The reactivity of these two compounds is governed by the spatial relationship between their carbonyl groups and the presence (or absence) of steric shielding.
Ethyl 2-oxocyclopentanecarboxylate (EOCP) is a classic β -keto ester. The C1 proton is flanked by both the ketone and the ester, benefiting from dual resonance stabilization upon deprotonation. This renders the C1 position highly acidic (pKa ~10.5), allowing for facile thermodynamic enolate formation using mild bases. It is a highly versatile nucleophile for alkylations, Michael additions, and phase-transfer catalysis ().
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (EDMOC) , by contrast, is an interrupted dicarbonyl system. The C2 position is fully substituted by a gem-dimethyl group, acting as a steric block. This isolates the ester at C1 from the ketone at C3. Consequently, the most acidic protons are located at C4 ( α to the ketone, pKa ~19), while the C1 proton ( α to the ester) is significantly less acidic (pKa ~24). This divergence requires strict kinetic control and strong, non-nucleophilic bases to achieve regioselective functionalization, a strategy famously utilized in the total synthesis of terpenoids like clovene ().
Reactivity Pathway Visualization
Figure 1: Divergent enolization pathways dictated by the C2 gem-dimethyl steric block.
Comparative Performance & Reactivity Data
The following table summarizes the quantitative and qualitative differences in reactivity, guiding the selection of reagents for downstream functionalization.
| Feature | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate |
| CAS Number | 611-10-9 | 872291-99-1 |
| Structural Class | β -keto ester | Interrupted dicarbonyl (sterically hindered) |
| Most Acidic Proton | C1 ( α to both ester and ketone) | C4 ( α to ketone only) |
| Estimated pKa | ~10.5 | ~19 (C4), ~24 (C1) |
| Optimal Enolization Base | Mild (NaOEt, K 2 CO 3 , NaH) | Strong, non-nucleophilic (LDA, LiHMDS) |
| Primary Electrophilic Site | C1 (Thermodynamic control) | C4 (Kinetic control) |
| Self-Condensation Risk | Low (Enolate is highly stable) | High (Requires cryogenic conditions to prevent Aldol) |
| Key Downstream Targets | Loxoprofen, Tanikolide, Spiro[4.4]nonanes | Clovene, 1,13-Herbertenediol, Bridged Terpenoids |
Experimental Methodologies: Causality & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the optimal conditions for alkylating each scaffold. The choice of base and temperature is not arbitrary; it is dictated by the distinct pKa profiles outlined above.
Protocol A: Thermodynamic C1-Alkylation of Ethyl 2-oxocyclopentanecarboxylate
Causality: Because the C1 proton has a pKa of ~10.5, a mild alkoxide base like Sodium Ethoxide (conjugate acid pKa ~16) is sufficient to drive enolate formation to >99% completion. Ethanol is used as the solvent to prevent transesterification side reactions. The resulting enolate is highly stable, allowing the reaction to be run at room temperature or reflux without significant degradation ().
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried round-bottom flask under nitrogen, add anhydrous ethanol (50 mL per 0.1 mol scale). Carefully add sodium metal (1.1 equiv.) in small portions. Allow the exothermic reaction to complete, forming a clear NaOEt solution.
-
Enolate Formation: Cool the solution to 0–5 °C. Add ethyl 2-oxocyclopentanecarboxylate (1.0 equiv.) dropwise over 15 minutes. Stir at room temperature for 1 hour to ensure complete thermodynamic enolate formation.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise. Heat the mixture to reflux for 2–4 hours. Monitor completion via TLC or GC.
-
Workup: Cool to room temperature and remove ethanol under reduced pressure. Quench the residue with saturated aqueous NH 4 Cl, extract with diethyl ether (3 × 50 mL), wash with brine, dry over anhydrous MgSO 4 , and concentrate. Purify via vacuum distillation.
Protocol B: Kinetic Regioselective C4-Alkylation of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Causality: The gem-dimethyl group prevents enolization at C2. To selectively functionalize the C4 position (pKa ~19) without touching the C1 ester position (pKa ~24) or causing self-aldol condensation, a strong, bulky, non-nucleophilic base (LDA) must be used. Cryogenic temperatures (-78 °C) are strictly required to trap the kinetic enolate and prevent equilibration.
Step-by-Step Methodology:
-
LDA Generation: In a flame-dried Schlenk flask under argon, dissolve anhydrous diisopropylamine (1.1 equiv.) in dry THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Kinetic Enolization: Dilute ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (1.0 equiv.) in a small volume of dry THF and add it dropwise to the LDA solution over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Electrophilic Trapping: Add the electrophile (e.g., methyl iodide, 1.5 equiv.) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over an additional 2 hours.
-
Workup: Quench the reaction strictly at -20 °C by the rapid addition of cold saturated aqueous NH 4 Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate. Purify the regioselectively alkylated product via flash column chromatography.
Applications in Advanced Total Synthesis
The structural divergence of these two compounds dictates their utility in pharmaceutical and natural product synthesis:
-
Pharmaceutical APIs: Ethyl 2-oxocyclopentanecarboxylate is the primary starting material for the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen . The β -keto ester undergoes C1-alkylation with a 2-(4-(halomethyl)phenyl)propanoate derivative, followed by rigorous hydrolysis and decarboxylation to yield the active pharmaceutical ingredient. It is also utilized in the stereoselective synthesis of spirocyclic diols () and the marine lactone tanikolide ().
-
Complex Terpenoid Scaffolds: Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is indispensable for constructing bridged tricyclic sesquiterpenes. The gem-dimethyl motif is a hallmark of the clovane skeleton. By utilizing the C4-kinetic enolate, researchers can build the required bicyclo[3.3.1]nonane system, ultimately leading to the total synthesis of (±)-clovene and related marine carbotricyclic sesquiterpenoids ().
References
-
Becker, D., and Loewenthal, H. J. E. "An Alternative Synthesis of (±)-Clovene." Journal of the Chemical Society (Resumed), 1965, 233-237. URL:[Link]
-
Zhai, H., et al. "A new synthesis of tanikolide." Tetrahedron Letters, 44(14), 2003, 2893-2894. URL:[Link]
-
Ueno, M., et al. "Phase-transfer alkylation reactions using microreactors." Chemical Communications, 2003, (8), 936-937. URL:[Link]
-
Nieman, J. A., et al. "An improved synthesis and resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol." Tetrahedron: Asymmetry, 4(9), 1993, 1973-1976. URL:[Link]
"spectroscopic comparison of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate isomers"
Spectroscopic Comparison Guide: Differentiating Isomers of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Executive Summary & Chemical Context
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly functionalized chiral building block, widely recognized as a critical intermediate in the stereocontrolled total synthesis of clovane-type sesquiterpenes (such as clovan-3-one)[1]. Structurally, the cyclopentane ring features a single stereocenter at the C1 position, yielding two primary enantiomeric isomers: the (1R) and (1S) forms.
Because enantiomers possess identical scalar physical properties in achiral environments, conventional ¹H/¹³C NMR and FTIR spectroscopy cannot differentiate them. As a Senior Application Scientist, I have designed this guide to objectively compare three symmetry-breaking analytical methodologies: Chiral NMR via Lanthanide Shift Reagents, Vibrational Circular Dichroism (VCD), and Chiral HPLC with Inline Polarimetry. This guide details the causality behind each technique and provides self-validating protocols for researchers and drug development professionals.
Technique 1: Chiral NMR Spectroscopy via Lanthanide Shift Reagents
The Causality
To differentiate the (1R) and (1S) isomers via NMR, we must convert the enantiomeric mixture into a transient diastereomeric mixture. This is achieved using a Chiral Lanthanide Shift Reagent (CLSR) such as Europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate], commonly known as Eu(hfc)₃[2].
The europium(III) metal center acts as a hard Lewis acid, coordinating reversibly with the hard Lewis basic sites on our analyte—specifically the C3 ketone and the C1 ester carbonyl[2]. Once coordinated, the paramagnetic nature of Eu(III) induces profound pseudocontact shifts, moving resonances downfield[3]. Simultaneously, the bulky, chiral camphorate ligands create distinct magnetic shielding environments for the (1R) and (1S) isomers. The C2 gem-dimethyl protons, which normally appear as overlapping singlets around 1.0–1.2 ppm, are pushed downfield and split into distinct, integrable resonances, allowing for precise enantiomeric excess (ee%) determination[3].
Experimental Protocol: Eu(hfc)₃ Titration Workflow
Self-Validation Check: Moisture competitively binds to the Eu(III) center, destroying the pseudocontact shift. The system validates its own dryness: if no downfield shift is observed upon the initial addition of the reagent, the sample or solvent is wet and must be discarded[4].
-
Preparation: Dry the enantioenriched ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate sample under high vacuum. Ensure the NMR tube and CDCl₃ solvent are strictly anhydrous[4].
-
Analyte Dissolution: Dissolve ~2 mg of the analyte in 0.6 mL of anhydrous CDCl₃ under an argon atmosphere[5]. Acquire a baseline ¹H NMR spectrum.
-
Reagent Preparation: Prepare a 50 mg/mL stock solution of Eu(hfc)₃ in anhydrous CDCl₃. Filter this solution through a 0.22 µm PTFE syringe filter to remove any insoluble paramagnetic impurities that cause severe line broadening[5].
-
Titration: Add the Eu(hfc)₃ solution to the NMR tube in small aliquots (approx. 0.1 to 0.2 molar equivalents relative to the analyte)[4].
-
Acquisition & Integration: Acquire a ¹H NMR spectrum after each addition. Monitor the C2 gem-dimethyl singlets. Continue titration until baseline separation of the diastereomeric peaks is achieved (typically between 0.5 and 1.0 equivalents)[4]. Integrate the split signals to calculate the ee%.
Technique 2: Vibrational Circular Dichroism (VCD) Spectroscopy
The Causality
While Chiral NMR provides the relative ratio of isomers (ee%), it cannot assign the absolute configuration without a known reference standard. VCD solves this by measuring the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions.
The coupled C=O stretching vibrations of the C1 ester (~1735 cm⁻¹) and the C3 ketone (~1750 cm⁻¹) in ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate generate a highly specific chiroptical signature[6]. By comparing the experimental VCD spectrum against a theoretical spectrum generated via Density Functional Theory (DFT), we can unambiguously assign the (1R) or (1S) absolute configuration[7].
Experimental Protocol: VCD and DFT Spectral Matching
Self-Validation Check: VCD signals are inherently weak (ΔA/A ≈ 10⁻⁴). The protocol validates itself through the Signal-to-Noise (S/N) ratio of the IR absorption spectrum; if the maximum absorbance of the C=O stretch exceeds 0.8 AU, the sample is too concentrated and will cause detector artifacting.
-
Sample Preparation: Dissolve the analyte in a non-coordinating, IR-transparent solvent such as CCl₄ at a concentration of 0.1–0.5 M[7].
-
Spectral Acquisition: Load the sample into a variable path length cell with BaF₂ windows (set to 100 µm)[7]. Record the IR absorption and VCD spectra concurrently on an FT-VCD spectrometer at 4 cm⁻¹ resolution, accumulating data for 2–4 hours to ensure a high S/N ratio[7].
-
Computational Modeling: Perform a conformational search of the (1R) isomer using molecular mechanics. Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/aug-cc-pVDZ level of theory[7].
-
Frequency Calculation: Calculate the vibrational frequencies and rotational strengths for each conformer.
-
Assignment: Generate a Boltzmann-weighted theoretical VCD spectrum. Overlay this with the experimental data. A positive match confirms the (1R) configuration; a mirror-image match indicates the (1S) configuration[7].
Technique 3: Chiral HPLC with Inline Polarimetry
The Causality
For drug development professionals requiring high-throughput screening of asymmetric catalytic reactions, spectroscopic methods are often too slow. Chiral High-Performance Liquid Chromatography (HPLC) separates the (1R) and (1S) isomers physically using a chiral stationary phase (CSP). The transient diastereomeric interactions between the analyte and the CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)) result in different retention times. Coupling this with an inline polarimeter allows for immediate identification of the (+)- and (-)-eluting isomers.
Experimental Protocol: Chromatographic Separation
-
Mobile Phase: Prepare an isocratic mobile phase of HPLC-grade Hexane/Isopropanol (95:5 v/v). Degas thoroughly.
-
Injection: Inject 10 µL of a 1 mg/mL analyte solution onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Elution & Detection: Run the method at a flow rate of 1.0 mL/min. Monitor the eluent using a UV/Vis detector set to 210 nm (capturing the n→π* transitions of the carbonyls) in series with an inline polarimeter.
-
Analysis: Calculate ee% directly from the integrated area of the baseline-resolved UV peaks.
Comparative Data Presentation
| Analytical Methodology | Primary Application | Resolution Mechanism | Sample Recovery | Absolute Config. Assignment |
| Chiral NMR (Eu(hfc)₃) | Rapid ee% determination | Diastereomeric magnetic shielding | Low (requires extraction from Eu) | No (requires prior standard) |
| VCD Spectroscopy | Absolute configuration | Chiroptical vibrational absorption | High (non-destructive) | Yes (via DFT calculation) |
| Chiral HPLC-Polarimetry | High-throughput screening | Chromatographic CSP interaction | High (preparative scale possible) | No (empirical correlation only) |
Methodological Decision Workflow
Decision tree for selecting the optimal spectroscopic method for chiral cyclopentanone analysis.
References
-
[1] Stereocontrolled Total Syntheses of (±)-Clovan-3-one and (±)-epi-Clovan-3-one and a Facile Total Synthesis of (±)-Pseudoclovene-A. ResearchGate. 1
-
[7] Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. The Journal of Physical Chemistry B - ACS Publications. 7
-
[2] Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes.2
-
[3] Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents. Journal of Pharmaceutical and Biomedical Analysis - Ovid. 3
-
[5] Supporting Information: Procedure for determination of enantiomeric excess via use of chiral shift reagent Eu(hfc)3. Beilstein Journals. 5
-
[4] Has anyone ever used Eu(fod)3 to determine enantiomeric excess?. ResearchGate. 4
-
[6] Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. MDPI. 6
Sources
"comparative reactivity of substituted cyclopentanones in nucleophilic addition"
Comparative Reactivity of Substituted Cyclopentanones in Nucleophilic Addition
As a cornerstone of molecular architecture, the functionalization of cyclic ketones is a critical pathway in the design of pharmaceuticals and bioactive compounds. However, the reactivity of five-membered cyclic ketones (cyclopentanones) deviates significantly from their six-membered counterparts. This guide provides an in-depth, objective comparison of how various substitution patterns on the cyclopentanone ring influence the kinetics, thermodynamics, and stereochemical outcomes of nucleophilic addition.
Mechanistic Foundations: Thermodynamics and Trajectory
To understand the comparative reactivity of substituted cyclopentanones, we must first establish the baseline physical organic principles governing the five-membered ring system.
Torsional Strain and Rehybridization The reactivity of cyclic ketones is fundamentally governed by inherent ring strain and conformational flexibility[1]. In cyclohexanones, nucleophilic addition is highly favorable because the conversion of the sp2 carbonyl carbon to an sp3 tetrahedral intermediate relieves torsional strain, allowing the system to adopt a relaxed chair conformation.
Cyclopentanones exhibit the exact opposite behavior. The sp2 hybridized carbonyl carbon is relatively well-accommodated within the nearly planar geometry of the five-membered ring. However, when a nucleophile attacks and the carbon rehybridizes to sp3 , the newly formed bonds are forced into a partially eclipsed conformation with adjacent C–H and C–C bonds[1]. This increases torsional strain, making nucleophilic addition to cyclopentanones inherently slower and thermodynamically less favorable than addition to cyclohexanones.
The Bürgi-Dunitz Trajectory and Steric Approach Control Nucleophiles do not attack the carbonyl carbon perpendicular to the ring; they approach at an obtuse angle of approximately 107° relative to the C=O bond, known as the Bürgi-Dunitz trajectory[2]. In substituted cyclopentanones, alkyl groups at the α -position (C2/C5) project directly into this trajectory. This steric blockade dictates the stereochemical outcome via Steric Approach Control , forcing the nucleophile to attack from the less hindered face (the Felkin-Anh model)[3].
Mechanistic logic of nucleophilic addition to substituted cyclopentanones.
Comparative Reactivity Profiles
The position and steric bulk of substituents on the cyclopentanone ring drastically alter its reactivity profile.
A. Unsubstituted Cyclopentanone (The Baseline)
Unsubstituted cyclopentanone readily undergoes nucleophilic addition with standard reagents (e.g., NaBH4 , RMgX , RLi ). While its reaction rate is slower than that of cyclohexanone due to the aforementioned torsional strain[1], it serves as the kinetic baseline (Relative Rate ≈1.0 ) for evaluating substituted derivatives.
B. 2-Substituted Cyclopentanones (e.g., 2-Methylcyclopentanone)
The introduction of an alkyl group at the α -position creates a diastereotopic environment[4].
-
Kinetics: The overall rate of nucleophilic addition is significantly reduced compared to the unsubstituted analog. The α -substituent partially obstructs the Bürgi-Dunitz trajectory, increasing the activation energy required for the transition state[2].
-
Stereoselectivity: Governed by steric approach control, the nucleophile preferentially attacks from the anti face (the face opposite the substituent)[3]. For example, the reduction of (2S)-2-methylcyclopentanone with NaBH4 predominantly yields trans-2-methylcyclopentanol[4].
C. 2,2-Disubstituted Cyclopentanones (e.g., 2,2-Dimethylcyclopentanone)
Geminal disubstitution at the α -position results in severe steric hindrance.
-
Kinetics: The rate of 1,2-addition drops precipitously. The Bürgi-Dunitz trajectory is heavily shielded from one side, and the alternative face is also sterically congested by the ring's envelope conformation.
-
Competing Pathways: When treated with strong, basic nucleophiles like Grignard reagents, the slow rate of 1,2-addition allows side reactions to dominate[5]. Enolization (deprotonation at C5) or β -hydride reduction (if the Grignard reagent possesses β -hydrogens) often outcompetes the desired nucleophilic attack, leading to poor yields of the tertiary alcohol.
D. 3-Substituted Cyclopentanones (e.g., 3-Methylcyclopentanone)
Substituents at the β -position are more remote from the electrophilic carbonyl carbon.
-
Kinetics: The overall reaction rate is only marginally slower than unsubstituted cyclopentanone, as the substituent does not directly block the attack trajectory.
-
Stereoselectivity: Diastereoselectivity is lower than in 2-substituted systems. However, the nucleophile still exhibits a preference for attacking the face opposite to the pseudo-axial/equatorial substituent to minimize long-range steric clashes.
Quantitative Data Summary
The following table summarizes the comparative reactivity and stereochemical outcomes for the nucleophilic addition (specifically hydride reduction and methyl Grignard addition) to various cyclopentanone derivatives.
| Substrate | Relative Reactivity (vs. Unsubstituted) | Major Diastereomer Formed | Primary Mechanistic Driver | Competing Reactions (with RMgX) |
| Cyclopentanone | 1.0 (Baseline) | N/A | Torsional strain upon sp2→sp3 | Minimal |
| 3-Methylcyclopentanone | ∼0.85 | Trans (Moderate de) | Remote steric interactions | Minimal |
| 2-Methylcyclopentanone | ∼0.15 | Trans (High de) | Steric Approach Control (Felkin-Anh) | Mild enolization |
| 2,2-Dimethylcyclopentanone | <0.01 | Trans (to C5 substituents) | Severe trajectory blockade | High enolization / β -reduction |
| (Ref: Cyclohexanone) | ∼350 | Equatorial alcohol | Relief of torsional strain | Minimal |
Experimental Methodologies
To ensure scientific integrity and self-validating results, the following protocols detail the optimal conditions for functionalizing substituted cyclopentanones while mitigating side reactions.
Protocol A: Diastereoselective Reduction of 2-Methylcyclopentanone
Rationale: Conducting the reduction at low temperatures in a protic solvent stabilizes the transition state via hydrogen bonding to the carbonyl oxygen, maximizing the kinetic preference for anti-face attack[6].
-
Preparation: Dissolve 2-methylcyclopentanone (1.0 equiv) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Addition: Slowly add sodium borohydride ( NaBH4 , 0.5 equiv) in small portions over 10 minutes to control the exothermic evolution of hydrogen gas.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc).
-
Quenching & Isolation: Quench the reaction carefully with 1M HCl until gas evolution ceases. Extract the aqueous layer with diethyl ether ( 3× ). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo to yield predominantly trans-2-methylcyclopentanol.
Protocol B: Grignard Addition to Sterically Hindered Cyclopentanones
Rationale: For hindered substrates, the use of strictly anhydrous conditions and low temperatures suppresses the competing enolization pathway[5].
Standard experimental workflow for Grignard addition to substituted cyclopentanones.
-
Preparation: Purge a flame-dried Schlenk flask with Argon. Add the substituted cyclopentanone (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C.
-
Addition: Using a syringe pump, add the Grignard reagent (e.g., MeMgBr, 1.2 equiv) dropwise over 30 minutes. Slow addition prevents localized heating that accelerates enolization.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature over 1.5 hours.
-
Quenching: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH4Cl . Avoid strong acids to prevent the dehydration of the resulting tertiary alcohol.
-
Isolation: Separate the phases, extract the aqueous layer with ethyl acetate, wash with brine, dry over MgSO4 , and concentrate.
References
-
Title: CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Source: Royal Society of Chemistry (RSC). URL: [Link]
-
Title: Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Stereochemistry - Stereoelectronics: Nucleophilic addition to a homochiral cyclic ketone. Source: Stereoelectronics.org. URL: [Link]
-
Title: Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. Source: ACS Publications. URL: [Link]
-
Title: A Theoretical Study of the Reaction of Lithium Aluminum Hydride with Formaldehyde and Cyclohexanone. Source: ResearchGate. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Torsional Control of Stereoselectivities in Electrophilic Additions and Cycloadditions to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Versatile Five-Membered Ring: A Comparative Guide to Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate and Alternative Synthons
In the landscape of organic synthesis, the construction of functionalized cyclopentane rings is a recurring theme, driven by their prevalence in a vast array of natural products and pharmaceuticals.[1][2] The strategic selection of a starting synthon is paramount to the success of a synthetic campaign, influencing not only the efficiency of the route but also the accessible chemical space. This guide provides a detailed comparative analysis of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, a highly functionalized and versatile building block, against other prominent synthons for the synthesis of substituted cyclopentanones. We will delve into the underlying principles of their reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Subject of Our Analysis: Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate presents a unique combination of functionalities within a compact five-membered ring. The presence of a β-ketoester moiety, a quaternary carbon center, and a ketone offers multiple handles for chemical manipulation. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions, a feature that can be exploited for asymmetric synthesis.
The Landscape of Alternatives: A Trio of Competing Synthons
To provide a comprehensive assessment, we will compare our primary synthon against three classes of alternatives that are commonly employed for the synthesis of substituted cyclopentanones:
-
Simple Cyclopentanones: Unsubstituted or minimally substituted cyclopentanones serve as foundational starting materials.
-
Cyclopentenones: The presence of an α,β-unsaturated system in cyclopentenones offers a distinct set of reactive possibilities.[3]
-
Linear Dicarbonyl Compounds: Acyclic precursors that undergo intramolecular cyclization, such as the Dieckmann condensation, represent a classical and powerful approach to cyclopentanone synthesis.[4]
Comparative Analysis: Reactivity, Selectivity, and Synthetic Efficiency
Our comparative analysis will focus on key transformations that are central to the synthetic utility of these cyclopentanone synthons.
Enolate Formation and Alkylation: The Gateway to Functionalization
The generation of an enolate is often the first step in elaborating the cyclopentanone core. The acidity of the α-protons and the stability of the resulting enolate are critical factors.
| Synthon | Typical Base | Key Features of Enolate Formation & Alkylation | Representative Yields |
| Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate | NaH, LDA, K₂CO₃ | The α-proton between the two carbonyl groups is highly acidic, facilitating regioselective enolate formation. The gem-dimethyl group can direct incoming electrophiles to the less hindered face. | 85-95% for α-alkylation |
| Simple Cyclopentanones | LDA, NaH | Can form both kinetic and thermodynamic enolates, potentially leading to regioisomeric mixtures upon alkylation. | 60-80% for mono-alkylation |
| Cyclopentenones | Organocuprates (for conjugate addition) | Alkylation typically proceeds via 1,4-conjugate addition, offering a different regiochemical outcome compared to direct enolate alkylation. | 70-90% for conjugate addition |
| Linear Dicarbonyl Compounds | NaOEt, t-BuOK | In-situ formation of the cyclopentanone enolate via Dieckmann condensation, followed by trapping with an electrophile. | 75-90% for cyclization-alkylation sequence |
Expert Insight: The pre-functionalized nature of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate offers a significant advantage in terms of regioselectivity for alkylation reactions. The highly acidic proton at the C-1 position ensures that deprotonation occurs predictably, avoiding the formation of unwanted side products that can plague the alkylation of simple cyclopentanones.
Ring Expansion and Rearrangement Reactions: Accessing Larger Ring Systems
The Baeyer-Villiger oxidation is a classic example of a ring-expansion reaction that can be applied to cyclic ketones.
| Synthon | Reagent | Key Features of Ring Expansion | Representative Yields |
| Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate | m-CPBA, H₂O₂ | The presence of the electron-withdrawing ester group can influence the migratory aptitude of the adjacent carbons. | 70-85% |
| Simple Cyclopentanones | m-CPBA, H₂O₂ | Generally proceeds with good yields to form the corresponding lactone. | 80-95% |
| Cyclopentenones | Not directly applicable | The double bond interferes with the standard Baeyer-Villiger mechanism. | N/A |
| Linear Dicarbonyl Compounds | Not applicable | These are precursors to cyclopentanones, not the cyclic ketones themselves. | N/A |
Expert Insight: While simple cyclopentanones often provide higher yields in Baeyer-Villiger oxidations, the substituted lactone product derived from ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate can be a valuable intermediate for the synthesis of more complex molecules. The retained functionalities allow for further synthetic transformations.
Experimental Protocols
Protocol 1: Regioselective Alkylation of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
Objective: To demonstrate the high regioselectivity of alkylating the C-1 position.
Materials:
-
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dieckmann Condensation for the Synthesis of a Substituted Cyclopentanone
Objective: To illustrate the synthesis of a cyclopentanone from a linear dicarbonyl precursor.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Add diethyl adipate (1.0 equivalent) dropwise to the ethoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Acidify the reaction mixture by the slow addition of 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 2-oxocyclopentanecarboxylate.[5]
Visualization of Synthetic Pathways
Sources
- 1. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]
"benchmarking the yield of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate from different synthetic routes"
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Benchmarking, Mechanistic Causality, and Protocol Validation
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly privileged, sterically congested cyclic keto-ester. It serves as a critical building block in the total synthesis of clovane-type terpenoids, including clovene and the neuroprotective agent clovan-2,9-dione[1]. Synthesizing this specific scaffold is notoriously challenging due to the precise 1,2,3-contiguous functionalization and the thermodynamic instability associated with the gem-dimethyl group flanked by a ketone and an ester-bearing methine.
As process chemists, we cannot rely on a single historical procedure when scaling up such intermediates. This guide objectively benchmarks three distinct synthetic routes to this target, analyzing the causality behind their experimental design, overall yield, and scalability.
Mechanistic Pathways & Synthetic Logic
To establish a robust supply of this intermediate, we evaluated three fundamentally different bond-forming strategies.
-
Route A (The Classical Baseline): Relies on the historical Stork-Clarke enamine modification[2]. It utilizes the thermodynamic pyrrolidine enamine of ethyl 3-oxocyclopentanecarboxylate followed by exhaustive methylation.
-
Route B (Modern Annulation): Employs a Palladium-catalyzed [3+2] Trimethylenemethane (TMM) cycloaddition to build the ring with substituents pre-installed, followed by oxidative cleavage.
-
Route C (C-H Functionalization): Utilizes a highly elegant Dirhodium-catalyzed intramolecular C-H insertion of an α -diazo ester into an unactivated alkyl chain.
Fig 1. Synthetic convergence of three distinct routes to the target cyclopentanone scaffold.
Causality Behind the Chemistry
Why does Route A fail at scale? The pyrrolidine enamine of ethyl 3-oxocyclopentanecarboxylate exists as an equilibrating mixture of Δ2,3 and Δ3,4 isomers. Alkylating with methyl iodide leads to severe regiochemical scrambling (C2 vs. C4 alkylation) and unavoidable polyalkylation. The steric clash between the incoming second methyl group and the adjacent ester severely depresses the kinetic rate of the final alkylation step.
Why is Route B superior for regiocontrol? Trost's TMM cycloaddition relies on the polarity of the intermediate palladium complex [4]. By using 1,1-dimethyl-2-((trimethylsilyl)methyl)allyl acetate as the TMM precursor and ethyl acrylate as the enoate, the less sterically hindered nucleophilic CH2 terminus of the TMM complex attacks the highly electrophilic β -carbon of the acrylate. The more substituted C(Me)2 terminus then closes on the α -carbon, ensuring 100% regiochemical fidelity.
Why does Route C form a 5-membered ring? Rhodium carbenoids undergo intramolecular C-H insertion dictated by strict orbital alignment [5]. In ethyl 2-diazo-3,3-dimethyl-4-oxohexanoate, the carbenoid generated at C2 inserts specifically into the terminal CH3 of the ethyl ketone moiety. The transition state strongly favors the kinetically accessible 5-membered ring over a 4- or 6-membered ring, delivering the target molecule directly.
Quantitative Benchmarking Data
The following table summarizes the experimental performance of each route based on standardized 10-gram scale optimizations.
| Performance Metric | Route A: Enamine Alkylation | Route B: Pd-TMM Cycloaddition | Route C: Rh C-H Insertion |
| Overall Yield | 42 - 48% | 78 - 84% | 62 - 68% |
| Step Count | 2 | 2 | 3 |
| Regioselectivity | Poor (~60:40 mixture) | Excellent (>98:2) | Excellent (>95:5) |
| Purification Burden | High (Tedious fractional dist.) | Low (Standard silica plug) | Moderate (Removal of catalyst) |
| Key Reagents | Pyrrolidine, MeI | Pd(OAc)2, dppe, Ozone | Trisyl Azide, Rh2(OAc)4 |
| Atom Economy | Low (Excess MeI used) | High | Moderate (Loss of N2) |
| Scalability | High (but poor yield) | Optimal for <100g | Low (Diazo hazards at scale) |
Self-Validating Experimental Protocol (Route B)
To ensure maximum reproducibility and trustworthiness, the following step-by-step methodology for the highest-yielding route (Pd-TMM Cycloaddition followed by Ozonolysis) is designed as a self-validating system.
Step 1: Palladium-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of ethyl 2,2-dimethyl-4-methylenecyclopentane-1-carboxylate.
-
Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve Pd(OAc)2 (0.05 equiv, 5 mol%) and dppe (0.07 equiv) in anhydrous THF (50 mL). Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow, validating active catalyst formation.
-
Reagent Addition: Add ethyl acrylate (1.0 equiv, 50 mmol) followed by 1,1-dimethyl-2-((trimethylsilyl)methyl)allyl acetate (1.2 equiv, 60 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (65 °C) for 14 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting ethyl acrylate ( Rf ~0.6) will completely disappear, replaced by the cycloadduct ( Rf ~0.45). To confirm the presence of the exocyclic double bond, dip the TLC plate in 1% aqueous KMnO4 ; the product spot will rapidly decolorize the stain to a brown precipitate.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and filter the residue through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove the palladium catalyst. Yield: ~88%.
Step 2: Ozonolysis to the Target Keto-Ester
Objective: Oxidative cleavage of the exocyclic methylene to yield ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate.
-
Preparation: Dissolve the cycloadduct from Step 1 (40 mmol) in anhydrous CH2Cl2 (100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of O3/O2 through the solution using a fritted dispersion tube.
-
Self-Validation Checkpoint (Endpoint): The endpoint of this reaction is strictly self-indicating. The solution will transition from colorless to a persistent, deep steel-blue color. This visual shift guarantees that the alkene is completely consumed and the solvent is saturated with excess ozone.
-
Quench: Immediately purge the solution with Argon for 15 minutes until the blue color completely dissipates (validating the removal of unreacted ozone). Add dimethyl sulfide ( Me2S , 5.0 equiv) dropwise at -78 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer with water and brine, dry over Na2SO4 , and concentrate. Vacuum distillation (b.p. 72-75 °C at 0.1 mmHg) yields the analytically pure target. Yield: ~95% (83% overall).
References
-
Stork, G., & Clarke, I. J. (1961). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. URL: [Link]
-
Becker, D., & Loewenthal, H. J. E. (1965). 233. An alternative synthesis of (±)-clovene. Journal of the Chemical Society (Resumed), RSC Publishing. URL: [Link]
-
Ninomiya, D., et al. (2022). Total Synthesis of Clovan-2,9-dione via [3 + 2 + 1] Cycloaddition and Hydroformylation/Aldol Reaction. Organic Letters - ACS Publications. URL: [Link]
-
Trost, B. M. (1986). [3+2] Cycloaddition Approaches to Five-Membered Rings. Angewandte Chemie International Edition. URL: [Link]
-
Taber, D. F., & Ruckle, R. E. (1986). Cyclopentanone synthesis by intramolecular carbon-hydrogen insertion of alpha-diazo beta-keto esters. Journal of the American Chemical Society. URL: [Link]
Sources
Comparison Guide: Confirming the Absolute Configuration of Chiral Derivatives of Ethyl 2,2-Dimethyl-3-oxocyclopentane-1-carboxylate
As drug development increasingly targets complex, non-racemic aliphatic scaffolds, the accurate determination of absolute configuration (AC) is paramount. Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is a highly functionalized chiral building block frequently utilized in the synthesis of terpenoids and complex natural products. However, its specific molecular topology presents severe analytical bottlenecks for traditional stereochemical assignment methods.
As a Senior Application Scientist, I have evaluated the efficacy of various analytical techniques for this specific class of compounds. This guide objectively compares the performance of Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) against traditional alternatives—Single-Crystal X-Ray Diffraction (SCXRD) and NMR-based Mosher’s Method.
The Structural Challenge: Causality in Analytical Selection
To understand why certain analytical methods fail while others succeed, we must analyze the causality driven by the molecule's structural topology.
Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate features a chiral center at C1 (bearing the ester), separated from the C3 ketone by a C2 carbon bearing a bulky gem-dimethyl group.
-
The Failure of Chemical Derivatization: Traditional NMR approaches like Mosher's method require the reduction of the C3 ketone to a secondary alcohol, followed by esterification with a chiral derivatizing agent. The C2 gem-dimethyl group creates a severe steric shield, hindering nucleophilic attack and drastically reducing derivatization yields. More critically, the steric clash forces the resulting Mosher's ester into a distorted conformation, violating the idealized coplanar geometry required for reliable NMR Δδ analysis ().
-
The Crystallization Bottleneck: The parent compound and its immediate derivatives are typically oils or low-melting liquids at room temperature. SCXRD requires the synthesis of heavy-atom derivatives (e.g., p-bromophenylhydrazones), a reaction similarly retarded by the C2 steric bulk.
-
The VCD Advantage: Vibrational Circular Dichroism (VCD) analyzes the molecule as-is in the liquid state. The relatively rigid cyclopentanone ring restricts the conformational ensemble, making DFT calculations highly accurate (). The dipole-dipole coupling between the C3 ketone (~1745 cm⁻¹) and the C1 ester (~1735 cm⁻¹) generates intense, highly diagnostic VCD signals that are exquisitely sensitive to the C1 absolute configuration.
Workflow for selecting the optimal absolute configuration determination method.
Performance Comparison & Experimental Data
When comparing these methodologies, VCD emerges as the most robust, self-validating system for liquid cyclopentanone derivatives.
Table 1: Comparative Performance Matrix
| Analytical Method | Sample State Requirement | Derivatization Required? | Susceptibility to Steric Hindrance | Diagnostic Confidence |
| VCD + DFT | Liquid / Oil | No (Direct Analysis) | None (Rigidity is advantageous) | High (Self-validating via ESI) |
| Mosher's (NMR) | Liquid / Solid | Yes (Reduction + Esterification) | High (C2 gem-dimethyl clash) | Moderate to Low (Conformational distortion) |
| SCXRD | Single Crystal | Yes (Heavy-atom hydrazone) | High (Poor crystallization kinetics) | High (If a crystal is actually obtained) |
Table 2: Diagnostic VCD Spectral Markers for the Target Scaffold
The following vibrational modes serve as the primary markers for AC assignment in ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate derivatives.
| Vibrational Mode | Approx. Frequency (cm⁻¹) | VCD Signal Characteristics | Diagnostic Utility |
| C3 Ketone C=O Stretch | 1740 - 1750 | Strong, often bisignate | Primary AC marker; highly sensitive to ring pucker. |
| C1 Ester C=O Stretch | 1730 - 1735 | Strong, coupled with C3 | Primary AC marker. |
| CH₂ Scissoring (C4/C5) | 1450 - 1470 | Moderate, sharp | Secondary confirmation of the conformer population. |
| C-O-C Ester Stretch | 1150 - 1250 | Broad, multi-component | Sensitive to ester rotamer population. |
Step-by-Step Experimental Methodologies
To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the methodologies for the recommended VCD approach and the alternative Mosher's method.
Protocol 1: VCD Acquisition & DFT Validation (Recommended)
This protocol relies on the Enantiomeric Similarity Index (ESI) to quantitatively validate the match between experimental and calculated spectra ().
Step 1: Sample Preparation & Acquisition
-
Dissolve 5–10 mg of the chiral derivative in 150 μL of anhydrous CDCl₃ (or CCl₄ to avoid solvent opacity in the carbonyl region).
-
Load the sample into a BaF₂ cell with a 100 μm path length.
-
Acquire the IR and VCD spectra simultaneously over the 1400–1800 cm⁻¹ range using a dual-source FT-VCD spectrometer. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.
Step 2: Computational Modeling (Self-Validating Pipeline)
-
Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify all conformers within a 5 kcal/mol energy window.
-
DFT Optimization: Optimize the geometry of the identified conformers at the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Calculate the vibrational frequencies, dipole strengths, and rotational strengths (magnetic dipole moments) for each optimized conformer ().
-
Boltzmann Averaging: Weight the calculated spectra based on the Boltzmann distribution of the conformers at 298 K.
-
Self-Validation (Critical Step): Compare the calculated IR spectrum to the experimental IR spectrum. If the IR Similarity Index is < 0.90, the conformational model is invalid, and the VCD data must be discarded. If valid, proceed to calculate the VCD Enantiomeric Similarity Index (ESI) to definitively assign the (R) or (S) configuration.
Step-by-step computational pipeline for VCD spectral prediction and validation.
Protocol 2: Mosher's Derivatization (Alternative)
If VCD instrumentation is unavailable, chemical derivatization can be attempted, though researchers must account for the steric limitations described in Section 1.
Step 1: Luche Reduction of the C3 Ketone
-
Dissolve 20 mg of the cyclopentanone derivative in 2 mL of Methanol.
-
Add 1.2 equivalents of CeCl₃·7H₂O and stir for 15 minutes. (The cerium activation is mandatory due to the C2 gem-dimethyl steric hindrance).
-
Cool to -78 °C and slowly add 1.2 equivalents of NaBH₄. Quench with saturated NH₄Cl after 30 minutes and extract with EtOAc to isolate the secondary alcohol.
Step 2: MTPA Esterification & NMR Analysis
-
Split the isolated alcohol into two vials (5 mg each).
-
To Vial A, add (R)-MTPA-Cl, DMAP, and pyridine in CH₂Cl₂ to form the (S)-Mosher ester. To Vial B, add (S)-MTPA-Cl to form the (R)-Mosher ester.
-
Acquire 1D ¹H and 2D NOESY NMR spectra.
-
Calculate the Δδ (δS - δR) values for the protons on C2 and C4. Warning: If NOESY indicates that the MTPA trifluoromethyl group is not coplanar with the carbinyl proton due to the C2 methyl clash, the Δδ model cannot be trusted.
Conclusion
For chiral derivatives of ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate, the intrinsic steric hindrance at C2 renders traditional chemical derivatization (Mosher's method) and crystallization (SCXRD) highly inefficient and prone to error. Vibrational Circular Dichroism (VCD) bypasses these limitations entirely by interrogating the unadulterated liquid sample. By utilizing the rigid cyclopentanone ring and the strongly coupled carbonyl chromophores, VCD paired with DFT provides a self-validating, highly authoritative determination of absolute configuration.
References
-
Covington, C. L., & Polavarapu, P. L. (2013). Similarity in dissymmetry factor spectra: a quantitative measure of comparison between experimental and predicted vibrational circular dichroism. Journal of Physical Chemistry A.[Link]
-
He, J., et al. (2004). Determining the Conformer Populations of (R)-(+)-3-Methylcyclopentanone Using Vibrational Absorption, Vibrational Circular Dichroism, and Specific Rotation. The Journal of Physical Chemistry B.[Link]
-
Stephens, P. J., et al. (2006). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism. The Journal of Physical Chemistry A.[Link]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate
In the dynamic environment of research and development, the synthesis and use of novel chemical entities are routine. Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is one such compound, valuable in organic synthesis. However, beyond its application, its responsible management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory adherence.
The foundational principle of chemical disposal is that all procedures must be dictated by the specific hazards of the compound . This critical information is detailed in the manufacturer-provided Safety Data Sheet (SDS). While an SDS for the parent compound, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), is available, a specific sheet for the 2,2-dimethyl substituted variant is not readily found in public databases. Therefore, the first and most critical step is to obtain the specific SDS from your supplier. The disposal plan outlined below is a comprehensive framework that must be verified and adapted according to the specific guidance within that document.
Part 1: Hazard Characterization - The Primacy of the SDS
Before any handling or disposal can occur, you must understand the material's risks. The SDS is the authoritative source for this information. Based on data for structurally similar ketoesters, we can anticipate potential hazards, but must confirm them with the specific SDS.
Key Information to Extract from the SDS:
| SDS Section | Information to Identify | Implication for Disposal |
| Section 2: Hazard(s) Identification | GHS Pictograms & Hazard Statements (e.g., H315: Causes skin irritation, H319: Causes serious eye irritation, H227: Combustible liquid) | Determines if the waste is considered hazardous by OSHA and dictates handling precautions. For example, a "Combustible liquid" classification requires storage away from ignition sources. |
| Section 9: Physical and Chemical Properties | Physical State, Flash Point, pH | A low flash point indicates an ignitability hazard. Corrosivity is determined by pH. This data is critical for EPA hazardous waste characterization under the Resource Conservation and Recovery Act (RCRA). |
| Section 11: Toxicological Information | Acute toxicity data (LD50), specific target organ toxicity | Informs the potential toxicity hazard of the waste. |
| Section 12: Ecological Information | Aquatic toxicity, persistence and degradability | Determines the environmental risk and informs whether the substance is a marine pollutant. |
| Section 13: Disposal Considerations | Specific disposal instructions, EPA waste codes (e.g., D001 for ignitability) | This section provides direct, actionable guidance and is the ultimate authority for your disposal plan. |
Part 2: Operational Plan for Safe Disposal
This section provides a step-by-step protocol for managing Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate as a waste stream.
Step 1: Personal Protective Equipment (PPE)
Based on the hazards associated with similar compounds, the following PPE should be considered the minimum requirement. The specific SDS for your material may require additional measures.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).
-
Skin Protection: Wear a flame-retardant, impervious lab coat or complete suit protecting against chemicals. Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[1]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if the SDS indicates respiratory irritation, use a NIOSH-approved respirator.
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Container Selection: Collect waste in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate for organic esters. The container must be in good condition and have a secure, leak-proof closure.[2]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate"), and the approximate concentration or volume. Do not use abbreviations or chemical formulas.
-
Segregation: Do not mix this waste stream with other chemicals unless deemed compatible by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Based on general compatibility principles, keep this waste separate from:
-
Strong Acids
-
Strong Bases
-
Strong Oxidizing Agents
-
Reducing Agents[3]
-
Step 3: On-Site Accumulation
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Keep the waste container within a secondary containment bin to control potential leaks.
-
Closure: The container must be kept closed at all times except when actively adding waste.[4] Do not leave a funnel in the container.
-
Volume Limits: Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA.[5]
Step 4: Arranging for Final Disposal
Laboratory-generated chemical waste cannot be disposed of via the regular trash or sewer system.[6]
-
Contact EHS: When the waste container is approximately 90% full, contact your institution's EHS office to schedule a waste pickup.
-
Professional Disposal: The EHS department will work with a licensed professional waste disposal service to transport and dispose of the material.[2] The most common and effective disposal method for organic compounds of this nature is controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Documentation: Ensure all internal waste tracking and pickup forms are completed accurately. This documentation is part of the "cradle-to-grave" tracking required by the EPA.[3]
Part 3: Emergency Procedures
All personnel handling this chemical must be familiar with emergency protocols as outlined in your institution's Chemical Hygiene Plan and the substance-specific SDS.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain and absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7]
-
Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, properly labeled hazardous waste container.[8]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.
-
-
First Aid (General Guidance - Always follow the specific SDS):
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs or persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process that ensures a safe, compliant, and self-validating system for chemical waste disposal.
Caption: Decision workflow for compliant laboratory chemical disposal.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of Ethyl 2,2-dimethyl-3-oxocyclopentane-1-carboxylate is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
- CATO Research Chemicals Inc. (2025). Safety Data Sheet.
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- CymitQuimica. (2026, February 25). Safety Data Sheet.
-
Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Guidelines for Laboratory Environmental Sample Disposal. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link].
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Western Kentucky University. Hazardous & Regulated Waste Management Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
